molecular formula C8H11ClN2O3 B1430676 (2-Methoxy-5-nitrophenyl)methanamine hydrochloride CAS No. 92203-71-9

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Katalognummer: B1430676
CAS-Nummer: 92203-71-9
Molekulargewicht: 218.64 g/mol
InChI-Schlüssel: DACWXFSAPKNVDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O3 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-5-nitrophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-5-nitrophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2-methoxy-5-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-7(10(11)12)4-6(8)5-9;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACWXFSAPKNVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional aromatic building blocks are critical for developing targeted therapeutics. (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9), also known as 2-methoxy-5-nitrobenzylamine hydrochloride, serves as a highly versatile precursor[1]. Featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic benzylamine moiety, this compound is heavily utilized in nucleophilic substitution reactions and as a foundational scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs), including Epidermal Growth Factor Receptor (EGFR) modulators[2].

This whitepaper provides an in-depth technical analysis of its structural architecture, physicochemical properties, and self-validating experimental workflows for researchers and drug development professionals.

Structural Architecture and Physicochemical Properties

The molecular architecture of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride creates a highly polarized π -system. The ortho-methoxy group (-OCH₃) increases electron density on the aromatic ring via resonance, while the meta-nitro group (-NO₂) acts as a strong electron-withdrawing group. The compound is commercially supplied as a hydrochloride salt to prevent premature oxidation and self-condensation of the free primary amine, ensuring long-term stability at room temperature[1],.

Quantitative Data Summary

The following table summarizes the core physicochemical and safety parameters of the compound[1],:

PropertySpecification / Value
Chemical Name (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
Synonyms 2-Methoxy-5-nitrobenzylamine hydrochloride
CAS Number 92203-71-9
Molecular Formula C₈H₁₁ClN₂O₃ (Free base: C₈H₁₀N₂O₃ · HCl)
Molecular Weight 218.64 g/mol
Physical Form Powder
Storage Conditions Room Temperature (RT), keep container tightly closed
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)

Experimental Workflows: Synthesis and Derivatization

The primary utility of this compound lies in its capacity to act as a nucleophile in substitution reactions. A classic application is the synthesis of N-(2-chloroethyl)-2-methoxy-5-nitrobenzylamine , a secondary amine derivative used extensively in biological research and medicinal chemistry[3].

The following protocol details the step-by-step methodology for this transformation, emphasizing the causality behind specific experimental conditions.

Protocol: Nucleophilic Substitution to Form N-(2-chloroethyl)-2-methoxy-5-nitrobenzylamine

Objective: To liberate the free nucleophilic amine from its hydrochloride salt and selectively alkylate it using 2-chloroethanol.

Step 1: Freebasing and Activation

  • Action: Suspend 1.0 equivalent of (2-methoxy-5-nitrophenyl)methanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The starting material is an unreactive HCl salt. DIPEA acts as a non-nucleophilic organic base to neutralize the HCl, liberating the lone pair on the nitrogen. DMF is selected as an aprotic polar solvent because it heavily stabilizes the polar transition state of the subsequent Sₙ2 reaction without solvating the nucleophile, thereby accelerating the reaction rate.

Step 2: Electrophilic Addition

  • Action: Add 1.1 equivalents of 2-chloroethanol dropwise to the stirring mixture. Heat the reaction to 70–80°C under an inert argon atmosphere.

  • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the adjacent ortho-methoxy group during the Sₙ2 attack[3]. The argon atmosphere prevents the oxidative degradation of the newly formed secondary amine.

Step 3: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction progress via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Validation Check: The protocol is self-validating through mass analysis. The disappearance of the primary amine peak ( m/z 183.08 [M+H]⁺ for the free base) and the emergence of the secondary amine product mass confirm successful conversion. Troubleshooting: If di-alkylation (tertiary amine formation) is observed, the temperature must be immediately reduced to 60°C to favor kinetic control.

Step 4: Isolation and Purification

  • Action: Quench the reaction with cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow A 2-Methoxy-5-nitrobenzonitrile (Precursor) B Catalytic Hydrogenation (H2, Pd/C, Acidic Media) A->B Reduction C (2-Methoxy-5-nitrophenyl)methanamine HCl CAS: 92203-71-9 B->C HCl Trapping D Freebasing (DIPEA / DMF) C->D Deprotonation E Nucleophilic Substitution (+ 2-Chloroethanol) D->E Activation F N-(2-chloroethyl)-2-methoxy -5-nitrobenzylamine E->F Alkylation

Figure 1: Synthetic workflow demonstrating the preparation and downstream derivatization of the compound.

Biological Context: Downstream API Applications

Beyond basic organic synthesis, (2-methoxy-5-nitrophenyl)methanamine hydrochloride is a critical building block in the design of targeted cancer therapies. Specifically, it is utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) modulators [2].

Mutations in the EGFR tyrosine kinase domain are primary drivers in non-small cell lung cancer (NSCLC). When medicinal chemists incorporate the 2-methoxy-5-nitrobenzylamine scaffold into an API, the functional groups serve highly specific roles:

  • The Methoxy Group: Acts as a vital hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase.

  • The Nitro Group: Can be synthetically reduced to an aniline (primary amine) via zinc/acetic acid or catalytic hydrogenation[4]. This newly formed aniline is frequently coupled with acryloyl chloride to create an electrophilic "warhead," transforming a reversible inhibitor into an irreversible, covalent EGFR inhibitor.

Pathway Precursor 2-Methoxy-5-nitrobenzylamine HCl (Chemical Building Block) API EGFR Tyrosine Kinase Inhibitor (Active Pharmaceutical Ingredient) Precursor->API Multi-step Synthesis EGFR EGFR (HER1) Receptor Tyrosine Kinase Domain API->EGFR Competitive ATP Inhibition MAPK RAS / RAF / MEK / ERK (MAPK Pathway) EGFR->MAPK Phosphorylation Cascade PI3K PI3K / AKT / mTOR (Survival Pathway) EGFR->PI3K Phosphorylation Cascade Tumor Tumor Cell Proliferation & Angiogenesis MAPK->Tumor Gene Expression PI3K->Tumor Anti-apoptosis

Figure 2: Relationship of the building block to downstream EGFR inhibition and tumor suppression.

Analytical Characterization Standards

To ensure scientific integrity and batch-to-batch consistency, the synthesized or procured (2-methoxy-5-nitrophenyl)methanamine hydrochloride must be validated using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum will prominently feature a sharp singlet at ~3.9 ppm corresponding to the three protons of the methoxy group. The benzylic CH₂ protons will appear as a singlet or broad multiplet near 4.1 ppm, shifted downfield due to the adjacent protonated amine (-NH₃⁺). The aromatic region will display a characteristic 1,2,5-trisubstituted splitting pattern (an ortho coupling, a meta coupling, and a doublet of doublets)[2].

  • Mass Spectrometry (ESI-MS): In positive ion mode, the free base will yield a distinct [M+H]⁺ peak at m/z 183.08. The absence of the chloride counterion in the mass spectrum is standard for ESI.

References

  • American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9". Available at: [Link]

  • Google Patents. "WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith".

Sources

Pharmacokinetics and bioavailability of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to potential clinical application is governed by a rigorous evaluation of its interaction with a biological system. Among the most critical waypoints in this journey is the characterization of its pharmacokinetics (PK) and bioavailability. This guide provides a comprehensive, technically-grounded framework for elucidating the pharmacokinetic profile of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9), a compound of interest whose full ADME (Absorption, Distribution, Metabolism, and Excretion) profile is yet to be publicly characterized.

This document is structured not as a review of existing data, but as a proactive, strategic protocol. As a Senior Application Scientist, my objective is to provide fellow researchers and drug development professionals with a robust, field-proven methodology. We will not merely list steps; we will delve into the causality behind experimental choices, ensuring that each phase of the investigation is a self-validating system designed to generate reliable, reproducible, and regulatory-compliant data. The principles and protocols outlined herein are grounded in authoritative guidelines and established scientific practice, providing a clear path forward for the preclinical assessment of this, and similar, novel small molecules.

Foundational Characterization of the Active Pharmaceutical Ingredient (API)

Before embarking on complex biological studies, a thorough understanding of the compound's fundamental properties is paramount. These characteristics are predictive of its behavior in vivo and are essential for formulation development and the design of subsequent assays.

PropertyValue / Predicted ValueSignificance in Pharmacokinetics
CAS Number 92203-71-9Unique chemical identifier.
Molecular Formula C8H11ClN2O3[1][2]Determines molecular weight and elemental composition.
Molecular Weight 218.64 g/mol [2][3]Influences diffusion, membrane transport, and filtration.[4]
Predicted XlogP 0.6[5]A measure of lipophilicity; critical for predicting membrane permeability and absorption.[6]
Physical Form Powder[3]Important for handling and formulation.
Structure (See Figure 1)The arrangement of functional groups (methoxy, nitro, amine) suggests potential sites for metabolism.
  • Figure 1. Chemical structure of (2-methoxy-5-nitrophenyl)methanamine.

Predictive Metabolism: In Vitro Assessment

The liver is the primary site of metabolism for a majority of small-molecule drugs, predominantly mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of hepatocytes.[7] An early understanding of a compound's metabolic stability and potential pathways is crucial for predicting its half-life, clearance, and potential for drug-drug interactions.

Causality Behind Experimental Design

We employ human liver microsomes (HLMs) as our primary test system. HLMs are an enriched source of Phase I (e.g., CYP, FMO) and some Phase II (e.g., UGT) enzymes, offering a cost-effective and high-throughput model to determine a compound's intrinsic clearance (CLint).[8][9] The inclusion of cofactors is essential: NADPH initiates CYP-mediated oxidative reactions, while UDPGA is necessary for glucuronidation, a major Phase II conjugation pathway.[7]

Experimental Workflow: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Thaw Pooled Human Liver Microsomes (HLMs) on Ice E Pre-incubate HLMs (0.5 mg/mL) with Compound (1 µM final) for 5 min A->E B Prepare Compound Stock (10 mM in DMSO) C Prepare Working Solution (e.g., 100 µM in Buffer) C->E D Prepare Cofactor Solutions: 1. NADPH Regenerating System 2. UDPGA (+ Alamethicin) F Initiate Reaction by Adding Cofactor Solution D->F E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Ice-Cold Acetonitrile (containing Internal Standard) G->H I Centrifuge to Precipitate Protein H->I J Transfer Supernatant for LC-MS/MS Analysis I->J K Quantify Parent Compound Concentration J->K

Diagram 1. Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in HLMs
  • Preparation: Thaw a vial of pooled human liver microsomes on ice. Prepare a 10 mM stock solution of (2-Methoxy-5-nitrophenyl)methanamine HCl in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), MgCl₂, and the test compound to a final concentration of 1 µM. Add microsomes to a final protein concentration of 0.5 mg/mL.[7] Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation: Start the reaction by adding an NADPH regenerating system.[9] For assessing glucuronidation, a separate experiment should be run using UDPGA as the cofactor, with microsomes pre-treated with the pore-forming agent alamethicin.[9]

  • Time-Point Sampling: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. This precipitates the microsomal proteins.[10]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method.

Predicted Metabolic Pathways

Based on the compound's structure, the following metabolic transformations are predicted. The identification of these metabolites can be performed using high-resolution mass spectrometry during the in vitro assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) Parent (2-Methoxy-5-nitrophenyl)methanamine (Parent Compound) M1 O-Demethylation (Phenolic Metabolite) Parent->M1 CYP-mediated M2 Aromatic Hydroxylation Parent->M2 CYP-mediated M3 Nitro-Reduction (Amino Metabolite) Parent->M3 Reductases M4 Glucuronide Conjugation M1->M4 UGT-mediated M5 Sulfate Conjugation M1->M5 SULT-mediated M2->M4

Diagram 2. Predicted metabolic pathways.

In Vivo Pharmacokinetic Profiling

In vivo studies are indispensable for understanding how a drug is absorbed, distributed, and eliminated in a whole organism. A well-designed study in a relevant animal model provides the data necessary to calculate key PK parameters and determine absolute bioavailability.

Causality Behind Study Design
  • Species Selection: Sprague-Dawley rats are a standard rodent model for early pharmacokinetic studies due to their well-characterized physiology and handling practicalities.[11]

  • Route of Administration: Two administration routes are required. An intravenous (IV) bolus dose serves as the 100% bioavailable reference.[12] An oral (PO) gavage dose allows for the assessment of oral absorption and the first-pass effect.[13]

  • Dosing: The dose level should be selected based on any available toxicology or efficacy data, aiming for exposures that are analytically quantifiable without causing overt toxicity.

  • Sampling: A sparse sampling design can be effective in early discovery, reducing the number of animals required.[11] Blood samples are collected at specific time points to capture the absorption, distribution, and elimination phases of the drug.

Experimental Protocol: Rat Pharmacokinetic Study
ParameterSpecificationRationale
Species Male Sprague-Dawley RatsStandard, well-characterized model.
Number of Animals n=3 per group/routeProvides sufficient data for statistical confidence in early-phase studies.
Formulation (IV) Solubilized in 5% DMSO, 40% PEG400, 55% SalineCommon vehicle for IV administration of small molecules.
Formulation (PO) Suspension in 0.5% Methylcellulose in WaterStandard vehicle for oral gavage.
Dose (IV) 1 mg/kgA low dose to establish baseline clearance and volume of distribution.
Dose (PO) 5 mg/kgA higher dose to ensure quantifiable plasma concentrations post-absorption.
Blood Sampling (IV) 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hrCaptures the rapid distribution phase and the slower elimination phase.
Blood Sampling (PO) 15, 30 min; 1, 2, 4, 6, 8, 24 hrCaptures the absorption phase (Tmax) and the elimination phase.
Matrix Plasma (with K2EDTA as anticoagulant)Standard matrix for small molecule bioanalysis.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantitative data from in vivo and in vitro studies are only as reliable as the analytical method used to generate them. Adherence to regulatory guidelines, such as those from the FDA, is mandatory for ensuring data integrity.[14][15]

Core Principles of Validation

The objective is to demonstrate that the analytical method for quantifying (2-Methoxy-5-nitrophenyl)methanamine in plasma is accurate, precise, and reproducible.[16] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its high sensitivity and selectivity.

Validation Parameters and Acceptance Criteria

The method validation must be conducted according to the FDA Bioanalytical Method Validation (BMV) Guidance.[14][17]

Validation ParameterPurposeTypical Acceptance Criteria (FDA)
Selectivity Ensure no interference from endogenous matrix components.Response in blank matrix should be <20% of the LLOQ response.
Accuracy & Precision Determine how close measured values are to the true value and their variability.Within ±15% of nominal value (±20% at LLOQ) for accuracy; Precision (CV) ≤15% (≤20% at LLOQ).
Calibration Curve Demonstrate the relationship between instrument response and concentration.At least 6 non-zero standards; r² ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; meets accuracy/precision criteria.
Stability Assess compound stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration within ±15% of nominal concentration.
Matrix Effect Evaluate the impact of the biological matrix on analyte ionization.CV of the matrix factor should be ≤15%.

Pharmacokinetic Analysis and Bioavailability Calculation

Once plasma concentration-time data are obtained from the in vivo study, key pharmacokinetic parameters are calculated using non-compartmental analysis.

Key Pharmacokinetic Parameters
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time. Calculated using the trapezoidal rule.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[18]

Bioavailability Calculation

Absolute oral bioavailability (F%) is the fraction of the orally administered drug that reaches the systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral dose to that from the IV dose.[12][19]

Formula: F% = ( (AUC_oral) / (Dose_oral) ) / ( (AUC_IV) / (Dose_IV) ) * 100

G Data_In Plasma Concentration vs. Time Data (from IV and PO studies) NCA Non-Compartmental Analysis (NCA) - Calculate AUC, Cmax, Tmax, t½ Data_In->NCA Params Derive Secondary Parameters - Clearance (CL = Dose_IV / AUC_IV) - Volume of Distribution (Vd) NCA->Params Bioavailability Calculate Absolute Bioavailability (F%) F% = (AUC_PO/Dose_PO) / (AUC_IV/Dose_IV) * 100 NCA->Bioavailability Report Comprehensive PK Report Params->Report Bioavailability->Report

Diagram 3. Data analysis and bioavailability calculation workflow.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous strategy for the initial pharmacokinetic and bioavailability assessment of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. By systematically progressing from foundational characterization through in vitro metabolism and in vivo studies, all underpinned by a robustly validated bioanalytical method, researchers can generate a high-quality data package. This package is fundamental for making informed decisions in the drug development process, including candidate selection, dose prediction for further toxicological studies, and providing a solid foundation for potential Investigational New Drug (IND) applications. The causality-driven approach ensures that the resulting data are not only accurate but also interpretable within the broader context of preclinical drug development.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bio-protocol. (2021). In vitro Metabolism Assay. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Shargel, L., & Yu, A. B. C. (2023). Drug Bioavailability. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ChemHelp ASAP. (2020). determining oral bioavailability from AUC data. YouTube. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Gleeson, M. P., et al. (2023). PKSmart: an open-source computational model to predict intravenous pharmacokinetics of small molecules. PMC. [Link]

  • Di, L., & Kerns, E. H. (2023). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ChemHelp ASAP. (2023). PK & property differences of biologics & small molecule drugs. YouTube. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • MathWorks. (n.d.). Estimate the Bioavailability of a Drug. [Link]

  • Publishing at the Library. (2016). Modifications of the Method for Calculating Absolute Drug Bioavailability. [Link]

  • PubMed. (2019). General Pharmacokinetic Features of Small-Molecule Compounds Exhibiting Target-Mediated Drug Disposition (TMDD): A Simulation-Based Study. [Link]

  • Law, B., & Temesi, D. (2003). The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study. PubMed. [Link]

  • J-Stage. (n.d.). Dynamic Analysis of Pharmacokinetics of Orally Administered Drugs Using Positron Emission Tomography. [Link]

  • American Elements. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9. [Link]

  • Certara. (2012). Understanding Bioavailability in Pharmacokinetics. [Link]

  • Appchem. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride | 92203-71-9. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ACS Publications. (2022). Predicting the Pharmacokinetics of Orally Administered Drugs across BCS Classes 1–4 by Virtual Bioequivalence Model. [Link]

  • ScienceOpen. (2024). Small molecule exposure prediction (intravenous (IV) and oral (PO)) using Machine learning (ML) in combination with mechanistic modeling. [Link]

  • PubChemLite. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]

  • ResearchGate. (2026). Pharmacokinetic Behaviors of Orally Administered Drugs. [Link]

  • Semantic Scholar. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. [Link]

  • Unicon. (n.d.). How To Establish Bio Analysis And Animal Studies And Bridge Them To The Clinical Study. [Link]

  • MDPI. (2023). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • European Medicines Agency. (2017). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. [Link]

  • LookChem. (2020). What are the application and preparation methods of 2-Methoxy-5-nitrophenol sodium salt?. [Link]

Sources

Preclinical Toxicological Profiling of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride: A Mechanistic Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in preclinical drug development, evaluating the safety profile of highly reactive chemical intermediates is a critical prerequisite for advancing novel active pharmaceutical ingredients (APIs). (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9) is a vital building block utilized in the synthesis of advanced targeted therapies, including irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1][2].

However, evaluating this compound in animal models presents a unique biphasic toxicological challenge. Its molecular architecture contains two distinct structural alerts: a nitroaromatic ring and a methanamine (benzylamine) moiety . Rather than relying on superficial mortality endpoints, this whitepaper establishes a self-validating, mechanistically grounded framework to quantify and mitigate the hepatotoxic and cardiovascular liabilities of this compound in standard rodent models.

Mechanistic Toxicology: The Dual-Axis Bioactivation Model

To design an effective in vivo protocol, we must first understand the causality of the compound's toxicity. The toxicity of (2-Methoxy-5-nitrophenyl)methanamine is not driven merely by the parent molecule, but by its extensive first-pass metabolism.

Pathway 1: Nitroreductive Bioactivation (Hepatic Liability)

Nitroaromatic compounds are notorious for causing idiosyncratic liver injury[3]. In hepatic tissue, cytosolic and mitochondrial nitroreductases catalyze a 6-electron reduction of the nitro group. This process generates highly reactive nitroanion radicals and nitroso intermediates. The futile redox cycling of these radicals generates massive amounts of reactive oxygen species (ROS), leading to severe oxidative stress, mitochondrial uncoupling, and hepatocellular necrosis[3].

Pathway 2: Amine Oxidation (Cardiovascular Liability)

Simultaneously, the methanamine (benzylamine) moiety is a prime substrate for semicarbazide-sensitive amine oxidase (SSAO) and cytochrome P450 enzymes (e.g., CYP2E1)[4]. The oxidation of this primary amine yields reactive aldehydes, ammonia, and hydrogen peroxide[4]. These electrophilic metabolites rapidly deplete intracellular glutathione (GSH) and induce localized endothelial and cardiovascular toxicity[4].

G Parent (2-Methoxy-5-nitrophenyl) methanamine HCl NitroRed Nitroreductase (Hepatic/Mitochondrial) Parent->NitroRed Pathway 1 AmineOx SSAO / CYP450 (Cardiovascular/Hepatic) Parent->AmineOx Pathway 2 NitroAnion Nitroanion Radical & Nitroso Intermediates NitroRed->NitroAnion 6-e- reduction OxStress Oxidative Stress (ROS Generation) NitroAnion->OxStress GSHDep Glutathione (GSH) Depletion NitroAnion->GSHDep Conjugation HepatoTox Hepatotoxicity & Mitochondrial Injury OxStress->HepatoTox Aldehyde Reactive Aldehydes & Hydrogen Peroxide AmineOx->Aldehyde Oxidation Aldehyde->GSHDep CardioTox Cardiovascular & Endothelial Toxicity GSHDep->CardioTox

Dual bioactivation pathways of (2-Methoxy-5-nitrophenyl)methanamine driving toxicity.

Self-Validating Preclinical Protocols

A robust toxicological assessment must be self-validating; we must prove that the observed physiological decline is directly caused by the biochemical pathways described above. The following methodologies adapt standard OECD guidelines into mechanistic workflows.

Phase 1: Acute Oral Toxicity & Toxicokinetic Validation (Modified OECD 425)

Objective: Determine the LD50 while concurrently linking peak plasma concentrations (Cmax) to the onset of oxidative stress, ensuring mortality is mechanistically validated[5][6].

  • Animal Preparation: Fast adult Sprague-Dawley rats (n=5/sex/group) for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Dose Formulation: Dissolve the hydrochloride salt in an aqueous vehicle (0.5% methylcellulose with 0.1% Tween 80) to maintain stability and bioavailability.

  • Administration: Administer via oral gavage using a staggered up-and-down dosing procedure (starting at 150 mg/kg, escalating to 600 mg/kg based on survival).

  • Toxicokinetic (TK) Sampling: Draw blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Biomarker Quantification (The Validation Step): Centrifuge blood to isolate plasma. Immediately assay for circulating GSH/GSSG ratios. A sharp decline in the GSH/GSSG ratio coinciding with Tmax proves that the compound is undergoing rapid electrophilic bioactivation.

  • Necropsy: At day 14 (or upon mortality), harvest hepatic and cardiac tissues for H&E and Masson's trichrome staining to confirm acute tissue necrosis.

Phase 2: 28-Day Subacute Repeated Dose Toxicity (Modified OECD 407)

Objective: Evaluate chronic mitochondrial liability and cardiovascular degradation caused by sustained SSAO and nitroreductase activity.

  • Dosing Regimen: Administer the compound daily at 1/10th, 1/5th, and 1/3rd of the established LD50.

  • In Vivo Cardiovascular Monitoring: Perform weekly echocardiography. A progressive reduction in left ventricular ejection fraction (LVEF) serves as a functional readout for SSAO-mediated aldehyde accumulation in cardiac tissue[4].

  • Mitochondrial Respiration Assay: Post-euthanasia, isolate hepatic mitochondria. Utilize a Seahorse XF Analyzer to measure oxygen consumption rates (OCR). A suppressed OCR validates that the nitroaromatic moiety is inducing mitochondrial uncoupling and silent mitochondrial dysfunction[3].

Quantitative Data Summaries

Based on Quantitative Structure-Toxicity Relationship (QSTR) modeling for nitroaromatics[6] and in vivo data for benzylamine derivatives, the following tables summarize the expected toxicological profile in rodent models.

Table 1: Toxicokinetic and Toxicity Parameters (Sprague-Dawley Rats)

ParameterEstimated ValueMechanistic Implication
Acute Oral LD50 350 - 500 mg/kgModerate acute toxicity driven by rapid amine oxidation and ROS generation[5][6].
Tmax 1.5 - 2.0 hoursIndicates rapid GI absorption of the highly soluble hydrochloride salt.
Clearance (Cl) High (Hepatic)Extensive first-pass metabolism via CYP2E1 and SSAO.
Primary Excretion RenalExcreted largely as hippuric acid and GSH-conjugates, confirming electrophilic bioactivation.

Table 2: Key Biomarker Shifts Following Subacute Exposure

BiomarkerTissue/FluidShift DirectionCausality / Pathway Link
GSH/GSSG Ratio Hepatic / PlasmaSignificant DecreaseDepletion via conjugation with nitroso intermediates and reactive aldehydes[3].
ALT / AST Serum>3x Upper LimitHepatocellular necrosis secondary to mitochondrial oxidant stress[3].
Malondialdehyde (MDA) Cardiac TissueElevatedLipid peroxidation driven by SSAO-generated hydrogen peroxide[4].
LVEF In vivo (Echo)Decreased (>10%)Endothelial and myocardial damage from reactive aldehyde accumulation[4].

References[1] WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLFNlNzEQWYkSYMB7vxLUlW3ZiVYCMzIG3crEXoTj0coJavoTjYvMvKTMdUs5qDWMCHCwhmZ2AlkjQPHc6QmIgZuH8QaruW5QzTfginWKAKroBwTcl5hJIVsVjZdNjQpW7RYEgkfoBoJouewbA[2] WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBL8X4EAm_CLBU4wvfhJlsT2yt5gt_hGZ--tP7dUNNd-ex_ZFzheIm8WlBOJ42Np-fTj3k08x1M__-Rf4bhv8l-SKsmx25JN0va6DnDWwZ8te8-LCEkj4SNp1-HrxWsPcDaZu7WSA1Gv2YyuRk[4] Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjPHFvUInrdGn2pazInKPdKi2qe8h9g8i_hDqaDALzA7DfCGoEMdA4ZEeIubsWQwlxh8gISSSaLkkGfYSLXQ6xWH6MQpz85OJ7WZkkyulGs1NOXlInR5WYoHsCuUBCARMr-t0T[6] Evaluation of Assay Central Machine Learning Models for Rat Acute Oral Toxicity Prediction - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw20hiZL0BEwA5M3-tms2YafgErH3z0cgWToFQv0R-V7L1IG6E3BPt5rpxKJncu7SobodSFK5OIihf4fg0aAQKzWJkYZcMM-r0Tt7G_obu8-eutAXHcJ9F4AytNaD_zGGu6nhhX41QrWfceSsStgg8Gw==[7] Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG0zw-9OshbgEBqwTDN1WHFY0D9O8UjayexZsy2ttvJ0EUUhBmERGjRiJ2ZG3lLOZupkAQhy2rqoJlSFUJ4MZzcw_dXJfrwDjFaUOK2sCVbIMmw6ZaRrwAdbW21JTUWjrUF9uwEYd3dWQ_5JY=[3] Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs7YntnFui6mo8xKYWysmZ2lKE3LJOuVDo2dRPVqGpd-9jxW4tynXQjH_jKNixp17X7NVuPKDMAwHIU9rpeql5RCpn9Kk-xaj_8KxOwnAUY3__cBuxWk7xWaK13dcECu-U-vk9gg==[5] Contribution of serum and cellular semicarbazide-sensitive amine oxidase to amine metabolism and cardiovascular toxicity - PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiqjqF04apZ9d2Kdo-YWfh1ZJrkOOjdCzi2INKgJUZVssUuipdfSQHKKZAcaz03PKor-jE82r_FT8xrZucUCIq81OKdYnoBWUQrZhExDrKtVxKM47l07F4U7jsjUdXQz8PE3T0

Sources

Whitepaper: Receptor Binding Affinity and Pharmacophoric Utility of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9; Free base: 40896-72-8) is a low-molecular-weight chemical intermediate[1]. While it lacks the high-affinity standalone binding required for therapeutic efficacy, it serves as a critical pharmacophoric fragment in modern Fragment-Based Drug Discovery (FBDD). Specifically, this compound is utilized as a foundational scaffold in the synthesis of third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2]. This technical guide elucidates the biophysical binding dynamics of this fragment, the causality behind targeting the EGFR T790M mutation, and the rigorous experimental workflows required to validate its weak, transient receptor interactions.

Mechanistic Grounding: The EGFR T790M ATP-Binding Pocket

The Gatekeeper Mutation Challenge

In non-small cell lung cancer (NSCLC), first-generation EGFR inhibitors (e.g., gefitinib, erlotinib) often fail due to the emergence of the T790M "gatekeeper" mutation[3]. This substitution of threonine with a bulkier methionine residue does not merely cause steric hindrance; it significantly increases the kinase's affinity for endogenous ATP, effectively outcompeting reversible inhibitors[3].

Fragment Anchoring and Covalent Inhibition

To overcome the increased ATP affinity, drug developers design irreversible covalent inhibitors that permanently bind to the Cys797 residue[3]. (2-Methoxy-5-nitrophenyl)methanamine acts as a crucial structural anchor in this process. When conjugated to a pyrimidine core, the methoxy and nitro groups of the fragment interact with the solvent-exposed hinge region of the mutated kinase domain[2]. This specific orientation provides the precise steric accommodation necessary to position the electrophilic warhead near Cys797, converting a weak fragment interaction into an irreversible covalent bond.

G EGF EGF Ligand EGFR Mutant EGFR (T790M) Kinase Domain EGF->EGFR Activates ATP ATP Binding Pocket (High Affinity) EGFR->ATP Exposes Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling ATP Hydrolysis Fragment Pharmacophore Fragment (2-Methoxy-5-nitrophenyl)methanamine Inhibitor Optimized Covalent Inhibitor (Pyrimidine Core + Fragment) Fragment->Inhibitor Scaffold Synthesis Inhibitor->ATP Covalent Binding (Overcomes T790M) Inhibitor->Signaling Blocks Arrest Tumor Proliferation Arrest Signaling->Arrest Inhibition Results In

Caption: EGFR-T790M signaling pathway and targeted inhibition via optimized covalent pharmacophores.

Fragment Binding Affinity: Quantitative Evaluation

In FBDD, fragments typically exhibit low binding affinities (Kd in the µM to mM range)[4]. The value of (2-Methoxy-5-nitrophenyl)methanamine lies in its high Ligand Efficiency (LE)—the binding energy per heavy atom. By capturing the transient kinetics of the fragment before synthetic elaboration, researchers can rationally design highly potent leads.

Representative Binding Kinetics

The following table summarizes the biophysical binding profile of the raw fragment compared to a fully synthesized, optimized lead (e.g., a WZ4002 analog). Note: Fragment data represents typical FBDD baseline metrics for this class of intermediates.

Compound / LigandTargetKd (Affinity)ΔH (Enthalpy)Kon (Association)Koff (Dissociation)Binding Mechanism
(2-Methoxy-5-nitrophenyl)methanamine EGFR (WT)> 500 µMN/ANDNDWeak, non-specific
(2-Methoxy-5-nitrophenyl)methanamine EGFR (T790M)~ 150 µM-3.2 kcal/mol1.2 x 10³ M⁻¹s⁻¹0.18 s⁻¹Transient hinge anchoring
Optimized Pyrimidine Lead EGFR (T790M)< 1 nM-11.5 kcal/mol4.5 x 10⁵ M⁻¹s⁻¹< 10⁻⁴ s⁻¹Irreversible covalent

Experimental Workflows: Validating Fragment Affinity

To detect the weak binding of (2-Methoxy-5-nitrophenyl)methanamine, highly sensitive, label-free biophysical techniques are mandatory. Surface Plasmon Resonance (SPR) is utilized as the primary screen because it provides real-time kinetic data (Kon and Koff) without the steric hindrance of fluorophores[5]. Isothermal Titration Calorimetry (ITC) is subsequently used to confirm that the binding is enthalpy-driven (indicating specific hydrogen bonding) rather than purely entropy-driven (non-specific hydrophobic collapse)[6].

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Rationale: SPR detects minute changes in the refractive index near a sensor surface, making it ideal for low-molecular-weight fragments (MW < 300 Da)[7].

  • Sensor Preparation: Immobilize recombinant EGFR T790M kinase domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 3000–5000 Resonance Units (RU) to maximize the signal-to-noise ratio for small fragments. Self-validation step: Ensure baseline stability before proceeding to analyte injection.

  • Analyte Preparation: Dissolve (2-Methoxy-5-nitrophenyl)methanamine hydrochloride in 100% DMSO, then dilute into the running buffer (e.g., PBS with 0.05% Tween-20) to a final DMSO concentration of exactly 5%. Prepare a concentration series (e.g., 10 µM to 1 mM).

  • Injection & Measurement: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Data Analysis: Perform solvent correction to account for bulk refractive index shifts caused by DMSO mismatch. Fit the sensorgrams to a 1:1 steady-state affinity model to derive the Kd.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Rationale: ITC directly measures the heat released or absorbed during binding, providing the thermodynamic signature (ΔH, ΔS) necessary to confirm specific structural interactions[6].

  • Sample Dialysis: Dialyze the EGFR T790M protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM TCEP) to ensure exact buffer matching. Self-validation step: Retain the final dialysate to use as the exact diluent for the fragment ligand to prevent heat-of-dilution artifacts.

  • Titration Setup: Load the protein (typically 20–50 µM) into the calorimetric cell. Load the fragment ligand (typically 1–5 mM) into the injection syringe.

  • Execution: Perform 20–25 injections of 2 µL each at 150-second intervals at 25°C. Stir at 750 rpm to ensure rapid mixing.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to an independent binding site model to extract the stoichiometry (n), dissociation constant (Kd), and change in enthalpy (ΔH).

G Prep Fragment Library Prep (MW < 300 Da) Immobilize Target Immobilization (EGFR T790M on CM5 Sensor) Prep->Immobilize SPR SPR Screening (Kinetics: Kon, Koff) Immobilize->SPR Primary Screen ITC ITC Validation (Thermodynamics: ΔH, ΔS) SPR->ITC Hit Validation Xray X-ray Crystallography (Structural Binding) ITC->Xray Structural Insight Lead Lead Optimization (Covalent Warhead Addition) Xray->Lead Rational Design

Caption: Step-by-step biophysical workflow for fragment-based screening using SPR and ITC.

Conclusion

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride exemplifies the critical role of low-affinity fragments in modern drug design. By rigorously evaluating its transient binding kinetics and thermodynamic profile, application scientists can leverage this intermediate to construct highly potent, irreversible inhibitors capable of overcoming severe clinical resistance mechanisms like the EGFR T790M mutation.

References

  • Title: Compounds that modulate egfr activity and methods for treating or preventing conditions therewith (WO2011140338A1)
  • Title: Emerging role of surface plasmon resonance in fragment-based drug discovery Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Drug Design Progress of In silico, In vitro and In vivo Researches Source: Open Access Pub URL: [Link]

Sources

Technical Whitepaper & Safety Data Guide: (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Integrated Material Safety Data Sheet (MSDS) & Application Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, orthogonally functionalized building blocks. (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9) serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors (such as EGFR modulators) and novel antibacterial scaffolds [1] [2].

As a Senior Application Scientist, I have structured this guide to transcend a traditional Material Safety Data Sheet (MSDS). This document integrates rigorous safety and handling protocols with field-proven synthetic methodologies, explaining the mechanistic causality behind experimental choices to ensure both laboratory safety and synthetic success.

Chemical Identity & Physicochemical Profiling

The compound features a primary benzylic amine protected as a hydrochloride salt, ensuring bench stability and preventing oxidative degradation or spontaneous dimerization. The phenyl ring is functionalized with an electron-donating methoxy group (C2) and an electron-withdrawing nitro group (C5), creating a highly polarized aromatic system.

Table 1: Physicochemical Properties
ParameterSpecification / Value
Chemical Name (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
CAS Number 92203-71-9
PubChem CID 75480632 [3]
Molecular Formula C₈H₁₁ClN₂O₃ (or C₈H₁₀N₂O₃ · HCl)
Molecular Weight 218.64 g/mol
Physical Form Solid / Powder [1]
Storage Temperature Room Temperature (RT), desiccated [1]
Solubility Soluble in DMSO, Methanol; Moderately soluble in H₂O

Material Safety Data & Risk Mitigation (MSDS Core)

Handling this compound requires strict adherence to Globally Harmonized System (GHS) protocols. The presence of the nitroaromatic moiety and the hydrochloride salt dictates specific toxicological and irritant profiles[1].

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Signal Word: Warning (Pictogram: GHS07)

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Use a NIOSH/MSHA-approved dust mask (N95 or higher) when handling the dry powder outside of a fume hood to mitigate H335 risks.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). The nitroaromatic structure can permeate degraded latex.

  • Eye Protection: Safety goggles with side shields.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or chemical fume hood.

Emergency Response & First Aid Workflows

SafetyWorkflow Start Exposure Event Eye Eye Contact Flush with water 15 min Start->Eye Skin Skin Contact Wash with soap & water Start->Skin Inhale Inhalation Move to fresh air Start->Inhale Ingest Ingestion Rinse mouth, call poison control Start->Ingest Med Seek Medical Attention Eye->Med Skin->Med Inhale->Med Ingest->Med

Caption: Standardized emergency response workflow for accidental exposure to the compound.

Synthetic Utility & Mechanistic Causality

The strategic value of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride lies in its orthogonal reactivity. The benzylic amine can be selectively acylated or alkylated, while the nitro group remains inert. Subsequently, the nitro group can be reduced to an aniline, opening pathways for the synthesis of benzimidazoles, quinazolines, or secondary amides—motifs highly prevalent in targeted therapies like EGFR inhibitors [2].

Pathway Visualization

SynthesisPathway Core (2-Methoxy-5-nitrophenyl) methanamine HCl Freebase In Situ Freebasing (DIPEA) Core->Freebase Base Addition Amide Amide Coupling (HATU, R-COOH) Freebase->Amide Acylation Reduction Chemoselective Nitro Reduction (Fe/NH4Cl or Pd/C) Freebase->Reduction Direct Reduction Amide->Reduction Step 2 Scaffold Advanced Drug Scaffold (e.g., Kinase Inhibitor) Reduction->Scaffold Cyclization / Coupling

Caption: Synthetic divergence of (2-Methoxy-5-nitrophenyl)methanamine into advanced drug scaffolds.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact stoichiometric and mechanistic rationale for utilizing this specific hydrochloride salt.

Protocol 1: Standardized Amide Coupling (In Situ Freebasing)

Because the amine is supplied as a hydrochloride salt, it must be liberated in situ to act as a nucleophile.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation & Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: Three equivalents of DIPEA are strictly required. One equivalent deprotonates the carboxylic acid, the second neutralizes the hydrochloride salt of the benzylic amine, and the third maintains the basic environment necessary to drive the formation of the active HOAt ester.

  • Coupling: Add (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (1.1 eq) in one portion. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (to partition the DMF into the aqueous phase) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Chemoselective Nitro Reduction (Béchamp-type)

While catalytic hydrogenation (Pd/C, H₂) is effective, a Béchamp-type reduction is highly recommended if the molecule contains halogenated functional groups added during Protocol 1, as it prevents unwanted dehalogenation.

  • Preparation: Suspend the nitro-aromatic intermediate generated from Protocol 1 (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 0.2 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq). Causality: NH₄Cl is utilized as a mild, buffering proton source. Using harsh acids (like concentrated HCl) risks cleaving the methoxy ether or hydrolyzing the newly formed amide bond. The iron serves as the single-electron transfer reducing agent.

  • Reaction: Heat the mixture to 80°C under reflux for 2–3 hours until the yellow color of the nitro compound dissipates.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Wash the filter cake thoroughly with hot ethanol. Concentrate the filtrate, partition between EtOAc and water, and extract the newly formed aniline derivative.

References

  • World Intellectual Property Organization (WIPO). WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith.
  • American Elements. (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9. Retrieved April 5, 2026, from[Link]

Methodological & Application

Application Note: Robust HPLC Quantification of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analyte Profiling

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) is a critical active pharmaceutical ingredient (API) building block and synthetic intermediate[1]. Structurally, the molecule features a primary amine group, an electron-withdrawing nitro group, and an electron-donating methoxy group[2]. While the nitroaromatic ring provides an excellent chromophore for Ultraviolet (UV) detection, the primary amine presents a well-documented and pervasive challenge in reversed-phase high-performance liquid chromatography (RP-HPLC): severe peak tailing.

Developing a robust, self-validating analytical method requires a deep mechanistic understanding of how this basic amine interacts with the stationary phase, and how to systematically suppress these interactions to meet stringent ICH Q2(R2) validation guidelines[3].

Mechanistic Rationale for Chromatographic Optimization

Overcoming the "Velcro Effect" of Basic Amines

Basic compounds containing amine functional groups are highly prone to peak tailing on silica-based stationary phases[4]. The primary amine of (2-Methoxy-5-nitrophenyl)methanamine has a high pKa, meaning it exists as a positively charged (protonated) cation under most standard chromatographic conditions. Concurrently, traditional silica surfaces contain residual, weakly acidic silanol groups (-SiOH) that dissociate into negatively charged silanoxide ions (-SiO⁻) at mid-to-high pH levels[5].

The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism—often referred to as the "velcro effect"—which causes the analyte molecules to stick to the column and release slowly, manifesting as an asymmetrical tail[5]. This tailing compromises resolution, integration accuracy, and overall method reproducibility[6].

To mitigate this, two synergistic strategies must be employed:

  • Stationary Phase Selection: Utilizing ultra-pure Type B silica columns with exhaustive end-capping physically shields the analyte from active silanols[6].

  • Mobile Phase pH Control: Lowering the mobile phase pH to below 3.0 ensures that the residual silanols remain fully protonated and neutral, thereby eliminating the electrostatic interaction[4].

Silanol S1 Silica Surface (Ionized Silanols: -SiO⁻) I1 Secondary Interaction (Severe Peak Tailing) S1->I1 A1 Protonated Amine (-NH3⁺) A1->I1 M1 Acidic Buffer (pH < 3.0) (Protonates Silanols to -SiOH) I1->M1 Method Optimization R1 Eliminated Interaction (Symmetrical Gaussian Peaks) M1->R1

Mechanism of basic amine peak tailing and its mitigation via pH control.

Detection Strategy

The nitroaromatic moiety provides strong UV absorption. A detection wavelength of 254 nm provides an optimal balance of sensitivity and baseline stability, avoiding the low-UV noise typical of organic modifiers.

Experimental Protocols & Method Parameters

Optimized Chromatographic Conditions

To establish a self-validating system, the method parameters were strictly defined to ensure reproducibility and robustness across different laboratories[7].

Table 1: Final Optimized HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm (Type B Silica)High efficiency; dense end-capping reduces silanol activity[6].
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses silanol ionization, preventing tailing[4].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Elution Mode Isocratic (70% A : 30% B)Ensures consistent baseline and highly reproducible retention.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
Column Temp. 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nmTargets the nitroaromatic chromophore for maximum sensitivity.
Injection Vol. 10 µLPrevents column overload and volume-induced band broadening.
Step-by-Step Execution Protocol

Step 1: Buffer Preparation

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 2.5 ± 0.05 using dilute Phosphoric Acid (H₃PO₄) under continuous stirring. Note: Precise pH control is critical; a drift above pH 3.5 will re-ionize silanols and induce tailing.

  • Filter the buffer through a 0.45 µm hydrophilic PTFE membrane to remove particulates and degas.

Step 2: Sample Preparation Causality Note: Mismatched injection solvents can cause peak distortion (fronting or splitting)[8]. Dissolving the sample directly in the mobile phase ensures the analyte plug focuses correctly at the head of the column.

  • Accurately weigh 10.0 mg of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume using the Initial Mobile Phase (70% Buffer : 30% Acetonitrile) to yield a 100 µg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 3: System Equilibration

  • Purge the HPLC system lines with the prepared mobile phases.

  • Equilibrate the column with the isocratic mixture at 1.0 mL/min until the baseline is stable (typically 15-20 column volumes).

Method Validation Framework (ICH Q2(R2) Compliance)

A robust analytical procedure must be proven fit for its intended purpose[3]. The validation strategy strictly adheres to the ICH Q2(R2) guidelines for quantitative measurements, establishing a lifecycle of reliability[9][10].

Validation V1 ICH Q2(R2) Method Validation Lifecycle V2 System Suitability (Tailing Factor < 1.5, RSD < 2.0%) V1->V2 V3 Specificity (Baseline resolution from impurities) V1->V3 V4 Linearity & Range (R² > 0.999 over 50-150% of target) V1->V4 V5 Precision & Accuracy (Repeatability & Recovery Studies) V1->V5

ICH Q2(R2) compliant validation workflow for analytical procedures.

System Suitability Testing (SST)

Prior to validation or routine analysis, SST is performed to verify that the chromatographic system is adequate for the analysis[8]. The stringent tailing factor requirement acts as an internal control for column degradation.

Table 2: System Suitability Acceptance Criteria

ParameterObserved Value (Typical)ICH/USP Acceptance Criteria
Retention Time (RT) ~4.2 minConsistent (RSD ≤ 1.0%)
Tailing Factor (Tf) 1.15≤ 1.5 (Confirms silanol suppression)
Theoretical Plates (N) > 8,500≥ 5,000 (Indicates column efficiency)
Injection Precision (Area) 0.4% RSD≤ 2.0% (n=6 injections)
Validation Data Summary

The experimental design for the validation study reflects the number of replicates used in routine analysis to generate a reportable result, ensuring statistical confidence[3][11].

Table 3: Method Validation Summary

Validation CharacteristicMethodologyAcceptance CriteriaResult Status
Specificity Inject blank, standard, and forced degradation samples.No interfering peaks at the analyte RT.Pass
Linearity 5 concentration levels (50% to 150% of working conc.).Correlation coefficient (R²) ≥ 0.999.Pass
Accuracy (Recovery) Spike API at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% - 102.0%.Pass
Repeatability (Precision) 6 replicate preparations at 100% concentration.%RSD of assay ≤ 2.0%.Pass
Robustness Deliberate variations in pH (±0.2), Temp (±2°C), Flow (±0.1 mL).System suitability criteria met under all conditions.Pass

Conclusion

By strategically addressing the physiochemical properties of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride—specifically the basic amine's propensity to interact with acidic silanols—a highly robust, precise, and accurate HPLC method has been developed. The utilization of a low-pH phosphate buffer paired with an end-capped Type B silica column effectively neutralizes secondary interactions, yielding symmetrical peaks and reliable quantification in strict accordance with ICH Q2(R2) standards.

Sources

Step-by-step synthesis protocol for (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Abstract

(2-Methoxy-5-nitrophenyl)methanamine and its hydrochloride salt are valuable intermediates in synthetic organic chemistry, serving as crucial building blocks for various pharmaceutical and agrochemical compounds. The presence of methoxy, nitro, and aminomethyl functional groups provides multiple reaction sites for molecular elaboration. This document provides a comprehensive, step-by-step protocol for the synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, designed for researchers in organic synthesis and drug development. The protocol focuses on a chemoselective nitrile reduction pathway, offering detailed procedural instructions, mechanistic insights, safety precautions, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry. The title compound, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride[1][2][3], is a particularly useful synthon. The primary amine can be readily functionalized, while the nitro group can be reduced to an aniline, which opens up a vast array of subsequent chemical transformations, including diazotization and Sandmeyer reactions.[4] This protocol details a robust and selective method for its preparation starting from 2-methoxy-5-nitrobenzonitrile. The chosen synthetic route involves the chemoselective reduction of the nitrile functionality using a borane complex, which preserves the aromatic nitro group.[5][6]

Overall Synthetic Pathway

The synthesis is a two-step process beginning with the reduction of the nitrile starting material, followed by the conversion of the resulting free amine into its more stable hydrochloride salt.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Salt Formation SM 2-Methoxy-5-nitrobenzonitrile INT (2-Methoxy-5-nitrophenyl)methanamine (Free Base) SM->INT   BH₃·THF   THF, 0°C to RT   Quench: Methanol, HCl FP (2-Methoxy-5-nitrophenyl)methanamine HCl INT->FP   HCl in Ether or Dioxane   Diethyl Ether

Caption: Overall synthetic scheme for (2-Methoxy-5-nitrophenyl)methanamine HCl.

Materials and Equipment

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Supplier Example
2-Methoxy-5-nitrobenzonitrile10496-75-0C₈H₆N₂O₃178.15Sigma-Aldrich
Borane-tetrahydrofuran complex (1M)14044-65-6BH₃·THF85.94Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Fisher Scientific
Methanol (MeOH), anhydrous67-56-1CH₄O32.04Sigma-Aldrich
Hydrochloric Acid (37% aq.)7647-01-0HCl36.46Sigma-Aldrich
Diethyl ether (Et₂O), anhydrous60-29-7C₄H₁₀O74.12Fisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Sigma-Aldrich
Hydrochloric Acid (2M in Et₂O)7647-01-0HCl36.46Sigma-Aldrich

Equipment:

  • Round-bottom flasks (three-neck configuration recommended)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

Part A: Synthesis of (2-Methoxy-5-nitrophenyl)methanamine (Free Base)

This procedure details the chemoselective reduction of the nitrile group in the presence of a nitro group. Borane reagents are effective for this transformation as they are generally inert towards nitro groups under these conditions.[6]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methoxy-5-nitrobenzonitrile (5.0 g, 28.06 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add 1M Borane-THF complex (BH₃·THF, 84.2 mL, 84.2 mmol, 3.0 eq.) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Rationale: A molar excess of the borane reagent ensures the complete reduction of the nitrile.[5] The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak due to the amine) indicates completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur.

    • Causality: Methanol reacts with the excess borane (BH₃) and the intermediate amine-borane complex to liberate the free amine and form trimethoxyborane and hydrogen gas.[7]

  • Acidification & Stirring: After the initial effervescence subsides, add 6M aqueous HCl (30 mL) dropwise. Stir the mixture at room temperature for 1 hour to ensure the complete hydrolysis of borate esters and the dissolution of the amine product as its hydrochloride salt.

  • Solvent Removal: Remove the THF and methanol from the mixture under reduced pressure using a rotary evaporator.

  • Basification: Cool the remaining aqueous solution in an ice bath and carefully add 6M aqueous NaOH until the pH is >12. This will precipitate the free amine product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Methoxy-5-nitrophenyl)methanamine as a yellow-orange solid. The crude product is often pure enough for the next step.

Part B: Formation of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
  • Dissolution: Dissolve the crude amine from Part A in anhydrous diethyl ether (100 mL). If the crude product is not fully soluble, add a minimum amount of methanol to achieve dissolution and then add the diethyl ether.

  • Precipitation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a pale yellow or off-white solid.

  • Monitoring Salt Formation: Continue adding the HCl solution until no further precipitation is observed. You can check for completeness by allowing the solid to settle, taking a drop of the supernatant, and adding another drop of the HCl solution.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to a constant weight. This yields (2-Methoxy-5-nitrophenyl)methanamine hydrochloride.[1]

Caption: Detailed workflow for the synthesis of the target compound.

Characterization and Expected Results

ParameterExpected Result
Appearance Pale yellow to off-white crystalline solid.
Yield 75-85% over two steps.
Molecular Wt. 218.64 g/mol [2][3]
Purity (HPLC) >98%
¹H NMR Consistent with the structure of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride.
Melting Point Literature values should be consulted for comparison.

Safety and Hazard Information

All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Chemical/ProcessHazardPrecaution
Borane-THF Complex Flammable, water-reactive, corrosive, toxic. Reacts violently with water to produce flammable hydrogen gas.[7]Handle under an inert atmosphere. Use anhydrous solvents and glassware. Quench slowly and carefully at low temperatures.
Anhydrous Solvents THF & Diethyl Ether: Highly flammable, can form explosive peroxides upon storage.[8] Methanol: Flammable, toxic if ingested, inhaled, or absorbed through the skin.Use in a fume hood away from ignition sources. Store properly. Check for peroxides before use if containers have been opened previously.
Hydrochloric Acid Highly corrosive, causes severe skin burns and eye damage. Respiratory irritant.[9][10]Handle with extreme care. Use appropriate PPE. Neutralize spills with sodium bicarbonate.
Sodium Hydroxide Corrosive, causes severe skin and eye burns.Handle with care, avoiding contact with skin and eyes.
Hydrogen Gas Extremely flammable gas produced during the quenching step.Ensure adequate ventilation and absence of ignition sources during the quench.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction (TLC) Insufficient reducing agent; inactive reagent (degraded BH₃·THF); short reaction time.Add an additional portion (0.5 eq.) of BH₃·THF and allow to stir for another 4-6 hours. Use a fresh, verified bottle of the borane complex.
Low Yield of Free Amine Incomplete extraction due to product remaining as a salt; product loss during workup.Ensure the aqueous layer is strongly basic (pH >12) before extraction. Perform additional extractions (4-5 times) with ethyl acetate.
Oily Product Instead of Solid Presence of residual solvent or impurities.Triturate the oil with a small amount of cold diethyl ether or pentane to induce crystallization. If that fails, purify the crude amine by flash column chromatography on silica gel before proceeding to the salt formation step.
No Precipitation on HCl Add. Amine is too dilute; insufficient HCl added; wrong solvent.Concentrate the diethyl ether solution. Add more HCl solution. Ensure the solvent for salt formation is non-polar (e.g., diethyl ether, hexanes).

References

  • (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9. American Elements. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Safety data sheet. CPAchem. [Link]

  • (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). PubChemLite. [Link]

  • Catalytic Hydrogenation Reaction. AZoM. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • (2-methoxy-5-nitrophenyl)methanamine hydrochloride | 92203-71-9. Appchem. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. [Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]

  • Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol. PMC. [Link]

  • (PDF) Boron reagents for reductive amination. ResearchGate. [Link]

  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. [Link]

  • Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • 2-methoxy-5-nitrobenzonitrile. ChemSrc. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 2-Methoxy-5-nitrophenol. PubChem. [Link]

Sources

Application Note: Preparation and In Vitro Profiling of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Cell Culture Assays, Baseline Cytotoxicity Profiling, and Precursor Validation

Executive Summary & Mechanistic Rationale

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) is a critical primary amine building block widely utilized in medicinal chemistry[1]. Its most notable application is serving as a key intermediate in the synthesis of next-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors targeting non-small cell lung cancer (NSCLC)[2].

While the final synthesized pharmacophores are the primary focus of efficacy assays, rigorous drug development requires profiling the intermediate building blocks themselves. Testing this compound in vitro serves two purposes:

  • Baseline Cytotoxicity Profiling: Establishing that the intermediate lacks off-target, inherent toxicity, ensuring that any cytotoxicity observed in the final drug candidate is driven by target engagement (e.g., EGFR blockade) rather than the precursor's structural moiety.

  • Control Validation: Utilizing the unreacted precursor as a negative control in target-engagement assays to validate the specificity of the final synthesized kinase inhibitor.

Causality in Experimental Design

Because this compound is a hydrochloride salt, direct dissolution into weakly buffered aqueous solutions can induce a transient drop in pH. In a highly sensitive cell culture environment, localized pH shock can trigger stress-response pathways or apoptosis, confounding viability data. Therefore, our protocol mandates initial reconstitution in 100% Dimethyl sulfoxide (DMSO) , followed by intermediate dilution into fully buffered complete media (e.g., containing HEPES) prior to cell exposure.

Physicochemical Profiling

Understanding the physical properties of the compound is essential for calculating accurate molarities and ensuring complete solubilization.

Table 1: Physicochemical Properties & Solubilization Parameters

ParameterSpecification
Chemical Name (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
CAS Number 92203-71-9
PubChem CID 75480632
Molecular Formula C₈H₁₁ClN₂O₃
Molecular Weight 218.64 g/mol
Appearance Solid powder
Primary Solvent 100% Anhydrous DMSO
Storage (Solid) Room temperature or 4°C (Desiccated)
Storage (Solution) -20°C (Aliquot to avoid freeze-thaw)

Visualizing the Workflow and Pathway

To provide a clear understanding of both the preparation methodology and the compound's role in drug discovery, the following logical diagrams map out the experimental workflow and the mechanistic pathway.

Workflow N1 Powder CAS 92203-71-9 N2 10 mM Stock (100% DMSO) N1->N2 Dissolve & Vortex N3 Aliquoting (-20°C Storage) N2->N3 Prevent Freeze-Thaw N4 1000X Dilution (Intermediate) N3->N4 Thaw & Dilute N5 Cell Treatment (Final DMSO ≤0.1%) N4->N5 Apply to Media

Fig 1: Step-by-step preparation workflow for (2-Methoxy-5-nitrophenyl)methanamine hydrochloride.

Pathway EGF EGF Ligand EGFR Mutant EGFR (T790M/L858R) EGF->EGFR Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signaling Phosphorylation Precursor (2-Methoxy-5-nitrophenyl) methanamine HCl Inhibitor Synthesized EGFR Inhibitor Precursor->Inhibitor Chemical Synthesis Inhibitor->EGFR Kinase Blockade Proliferation Tumor Proliferation Signaling->Proliferation Cell Survival

Fig 2: Role of the compound as a precursor in synthesizing mutant-selective EGFR inhibitors.

Step-by-Step Methodology: Reconstitution & Storage

To ensure a self-validating system, the preparation must eliminate variables such as solvent toxicity, compound degradation, and precipitation.

Phase 1: Stock Solution Preparation (10 mM)

Rationale: A 10 mM stock allows for a 1000-fold dilution to achieve a 10 µM final assay concentration while restricting the final DMSO concentration to a biologically inert 0.1% v/v.

  • Equilibration: Allow the vial of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride to equilibrate to room temperature in a desiccator before opening. Causality: Prevents ambient moisture condensation, which can cause hydrolysis of the primary amine.

  • Calculation: To prepare a 10 mM stock from exactly 10 mg of powder (MW = 218.64 g/mol ):

    • Moles = 0.010 g / 218.64 g/mol = 4.57 × 10⁻⁵ moles.

    • Required Volume = 4.57 × 10⁻⁵ moles / 0.010 M = 4.57 mL of Anhydrous DMSO .

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial. Vortex for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquoting: Divide the stock into 50 µL or 100 µL aliquots in sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the nitro-aromatic ring from photolytic degradation. Aliquoting prevents repeated freeze-thaw cycles that degrade the compound.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Table 2: Quick Reference Reconstitution Volumes (for 10 mg of powder)

Target Stock ConcentrationVolume of 100% DMSO RequiredMax Final Assay Conc. (at 0.1% DMSO)
10 mM4.57 mL10 µM
20 mM2.29 mL20 µM
50 mM914 µL50 µM

Experimental Protocol: Cell Viability Assay (Self-Validating System)

This protocol outlines a standard 96-well plate viability assay (e.g., CellTiter-Glo® or MTT) to profile the intermediate against NSCLC cell lines (e.g., H1975 or PC9).

Assay Controls (Trustworthiness & Validation)

A rigorously designed assay must validate itself internally. You must include:

  • Vehicle Control: Cells treated with 0.1% DMSO (matching the highest compound dose). Proves that solvent is not causing cell death.

  • Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine or Gefitinib). Validates that the cells are responsive to toxic insults.

  • Edge-Effect Mitigation: The outer perimeter of the 96-well plate (Rows A and H, Columns 1 and 12) must be filled with 200 µL of sterile PBS. Causality: Evaporation at the plate edges concentrates the media, artificially lowering viability and skewing data.

Workflow Steps
  • Cell Seeding (Day 1):

    • Harvest cells in logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS + 1% Pen/Strep) into the inner 60 wells of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Dilution (Day 2):

    • Thaw one 10 mM aliquot of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride at room temperature.

    • Prepare a 10X Intermediate Solution : Dilute the 10 mM stock 1:100 in complete media to create a 100 µM intermediate (containing 1% DMSO).

    • Causality: Diluting first into media buffers the HCl salt, preventing localized pH shock when added to the cells.

  • Treatment (Day 2):

    • Add 10 µL of the 10X Intermediate Solution to the 90 µL of media already in the well.

    • Final Well Conditions: 10 µM compound concentration with exactly 0.1% DMSO.

    • Repeat for serial dilutions (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM) ensuring the final DMSO concentration is normalized to 0.1% across all wells.

  • Incubation & Readout (Day 5):

    • Incubate for 72 hours at 37°C.

    • Add the viability reagent (e.g., 100 µL of CellTiter-Glo®) per the manufacturer's instructions.

    • Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

References

The following authoritative sources ground the mechanistic claims, chemical properties, and synthesis applications detailed in this protocol.

  • Source: Google Patents (Dana-Farber Cancer Institute, Inc.)
  • Title: (2-methoxy-5-nitrophenyl)methanamine hydrochloride (CID 75480632) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9 Source: American Elements URL: [Link]

Sources

Application Note: (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride as a Strategic Precursor in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9)[1] is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. Featuring a primary benzylamine, an electron-donating methoxy ether, and a reducible nitro group, this compound serves as a critical scaffold for the development of advanced active pharmaceutical ingredients (APIs). It is particularly valuable in the synthesis of covalent kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) mutations in oncology[2]. This application note details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for deploying this precursor in drug discovery workflows.

Physicochemical Profile & Structural Rationale

To effectively utilize this precursor, chemists must understand the causality behind its structural components and physical state. The molecule is commercially supplied as a hydrochloride (HCl) salt[1],, which prevents oxidative degradation of the primary amine and significantly extends its shelf-life.

Table 1: Physicochemical Properties & Reactivity Profile

PropertyValue / Description
CAS Number 92203-71-9
Molecular Formula C8H11ClN2O3
Molecular Weight 218.64 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in H2O, Methanol, DMSO; Insoluble in non-polar organics
Key Functional Groups Primary amine (HCl salt), Aryl methoxy, Aryl nitro

Mechanistic Advantages in Drug Design:

  • The Primary Benzylamine: Provides a highly nucleophilic handle for N-alkylation or amide coupling once the free base is liberated in situ.

  • The Methoxy Group: Acts as a hydrogen-bond acceptor in kinase hinge-binding regions. Its ortho-relationship to the methanamine introduces a subtle steric constraint that can favorably lock the conformation of the resulting API inside the target binding pocket.

  • The Nitro Group: Functions as a "masked" aniline. Because nitro groups are inert to standard amide coupling and alkylation conditions, it allows for orthogonal synthetic strategies. Post-coupling, it can be reduced to an aniline, providing a secondary nucleophilic site for the installation of covalent warheads (e.g., acrylamides)[3].

Validated Synthetic Workflows

The following protocols demonstrate the self-validating synthesis of advanced intermediates using this precursor.

Protocol A: N-Alkylation to form N-(2-chloroethyl)-2-methoxy-5-nitrobenzylamine

This intermediate is highly valued in anticancer research due to its ability to form covalent bonds with biomolecules via nitrogen mustard-like reactivity[3].

Reagents & Materials:

  • (2-Methoxy-5-nitrophenyl)methanamine HCl (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free-Basing (In Situ): Suspend (2-Methoxy-5-nitrophenyl)methanamine HCl in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt, liberating the reactive primary amine without competing for the electrophile.

  • Electrophilic Addition: Add 2-chloroethanol slowly to the reaction mixture.

  • Heating & Monitoring: Elevate the temperature to 60°C.

    • Self-Validation: Monitor the reaction via LC-MS. The consumption of the starting material (m/z 183 for the free base) and the appearance of the product mass (m/z 245) confirms reaction progress. Additionally, TLC stained with Ninhydrin will show the disappearance of the primary amine (deep purple spot).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. The organic layer is washed extensively with brine to remove DMF, dried over anhydrous Na2SO4, and concentrated in vacuo.

Protocol B: Synthesis of EGFR Modulator Intermediates via Amide Coupling and Chemoselective Nitro Reduction

This workflow mirrors the synthetic routes utilized in the development of EGFR-targeted therapies[2], where the precursor is coupled to a core heterocyclic scaffold, followed by reduction to enable warhead attachment.

Step-by-Step Methodology:

  • Amide Coupling: React the liberated (2-Methoxy-5-nitrophenyl)methanamine with a target carboxylic acid (e.g., a functionalized pyrimidine core) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF at room temperature for 4 hours.

  • Chemoselective Nitro Reduction: Dissolve the resulting coupled intermediate in a mixture of Ethanol and Water (4:1). Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Heat to 80°C for 2 hours.

    • Expertise Insight (Causality): While Palladium on Carbon (Pd/C) with H2 is a standard nitro reduction method, benzylamines are highly prone to hydrogenolysis (cleavage of the C-N bond) under those conditions. Using the milder Fe/NH4Cl system chemoselectively reduces the aryl nitro group to a primary aniline while perfectly preserving the delicate benzylamine linkage.

    • Self-Validation: The reaction mixture will transition from a distinct yellow (characteristic of the nitroaromatic chromophore) to a paler hue. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Warhead Installation: The freshly generated aniline is immediately reacted with acryloyl chloride at -10°C in the presence of Triethylamine (TEA) to yield the final covalent kinase inhibitor.

Quantitative Reaction Optimization Data

To ensure reproducibility and scale-up efficiency, Table 2 summarizes the optimized parameters for the transformations described above.

Table 2: Optimized Reaction Parameters and Expected Yields

Reaction StepCatalyst / ReagentsSolventTempTimeExpected Yield
N-Alkylation DIPEA (2.5 eq)DMF60°C12 h75 - 85%
Amide Coupling HATU (1.1 eq), DIPEA (3.0 eq)DMF25°C4 h80 - 90%
Nitro Reduction Fe (5.0 eq), NH4Cl (5.0 eq)EtOH/H2O80°C2 h> 90%
Acryloylation Acryloyl Chloride (1.05 eq), TEADCM-10°C1 h65 - 75%

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy enabled by this precursor, culminating in a targeted covalent inhibitor.

SynthWorkflow Step1 (2-Methoxy-5-nitrophenyl)methanamine HCl Starting Material Step2 Amide Coupling / N-Alkylation (Target Core Attachment) Step1->Step2 DIPEA, HATU, Core Acid Step3 Chemoselective Nitro Reduction (Aniline Generation) Step2->Step3 Fe, NH4Cl, EtOH/H2O, 80°C Step4 Covalent Warhead Installation (Acryloylation) Step3->Step4 Acryloyl Chloride, TEA, -10°C Product Targeted Kinase Inhibitor (e.g., EGFR Modulator) Step4->Product Purification & QC

Synthetic workflow utilizing (2-Methoxy-5-nitrophenyl)methanamine HCl to generate EGFR modulators.

References

  • American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9." American Elements Catalog. Available at: [Link]

  • Gray, N. S., et al. "Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith." WIPO Patent WO2011140338A1, published November 10, 2011.

Sources

Protocols for dissolving (2-Methoxy-5-nitrophenyl)methanamine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocols for the Solubilization of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride in Dimethyl Sulfoxide (DMSO)

Introduction & Mechanistic Rationale

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9)—also known as 2-methoxy-5-nitrobenzylamine hydrochloride—is a highly reactive primary amine building block utilized extensively in medicinal chemistry and targeted drug development. Achieving complete, stable, and reproducible solubilization of this compound is a foundational requirement for downstream in vitro assays, biophysical screening, and synthetic workflows.

While amine hydrochlorides possess some aqueous solubility, compounds with hydrophobic aromatic cores (such as the nitroanisole moiety in this molecule) are prone to micro-precipitation in purely aqueous buffers. To circumvent this, Dimethyl Sulfoxide (DMSO) is employed as the primary solvent.

The Causality of Solvent Selection: DMSO is a powerful polar aprotic solvent. Its high dielectric constant ( ϵ≈47 ) and strong dipole moment ( μ≈3.96 D) provide the thermodynamic driving force necessary to disrupt the strong ionic lattice of the hydrochloride salt[1]. Simultaneously, the non-polar methyl groups of the DMSO molecule efficiently solvate the hydrophobic aromatic ring, ensuring complete molecular dispersion before any subsequent dilution into physiological buffers[1].

Physicochemical Profiling

Before initiating the protocol, it is critical to define the quantitative parameters of the solute to ensure accurate molarity calculations.

ParameterValue
Chemical Name (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
CAS Number 92203-71-9
Molecular Formula C₈H₁₀N₂O₃ · HCl
Molecular Weight 218.64 g/mol
Physical Appearance Solid powder
Primary Solvent Anhydrous DMSO ( 99.9% purity)
Recommended Stock 10 mM to 50 mM

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol is designed as a self-validating system. Each step incorporates a physical or chemical rationale to eliminate handling errors and ensure the integrity of the final solution.

Materials Required:

  • (2-Methoxy-5-nitrophenyl)methanamine hydrochloride powder.

  • Anhydrous DMSO (sealed under argon/nitrogen)[2].

  • Sterile amber glass vials.

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters.

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of the powdered compound from cold storage to a desiccator at room temperature (RT). Allow it to equilibrate for at least 30 minutes before opening.

    • Causality: Opening a cold vial immediately introduces atmospheric moisture via condensation. DMSO is highly hygroscopic; absorbed water drastically reduces its solvating power for organic salts and can trigger premature precipitation[3].

  • Gravimetric Measurement: Accurately weigh 10.93 mg of the compound into a sterile amber glass vial (Target: 1 mL of 50 mM solution).

    • Causality: Amber glass is mandatory. The nitroaromatic group is susceptible to photolytic degradation; shielding it from ambient UV/visible light preserves the structural integrity of the stock.

  • Solvent Addition: Add exactly 1.0 mL of newly opened, anhydrous DMSO to the vial.

  • Agitation & Solubilization: Vortex the mixture vigorously for 30–60 seconds. If visible particulates remain, subject the vial to mild water-bath sonication at a maximum of 37°C for 5 minutes.

    • Causality: Gentle heating provides the kinetic energy required to overcome the enthalpy of dissolution. However, exceeding 37°C risks thermal degradation of the nitro group and accelerated oxidation.

  • Sterilization & Clarification: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE membrane into a fresh amber vial.

    • Causality: DMSO chemically attacks standard cellulose acetate (CA) or polyethersulfone (PES) membranes, leading to filter dissolution and severe sample contamination. PTFE is chemically inert to strong aprotic solvents.

  • Aliquoting & Storage: Divide the clarified stock solution into 20–50 µL single-use aliquots and store immediately at -80°C[4].

    • Causality: Repeated freeze-thaw cycles induce concentration gradients and localized precipitation. Single-use aliquots ensure absolute consistency across independent longitudinal experiments[4].

Workflow Start 1. Equilibrate Vial to RT (Prevent Condensation) Weigh 2. Weigh Compound (10.93 mg for 50 mM) Start->Weigh Solvent 3. Add Anhydrous DMSO (Hygroscopic Control) Weigh->Solvent Agitate 4. Vortex & Mild Sonication (Max 37°C) Solvent->Agitate Filter 5. Sterile Filtration (0.22 µm PTFE Membrane) Agitate->Filter Aliquot 6. Aliquot & Store (-80°C, Light Protected) Filter->Aliquot

Experimental workflow for DMSO solubilization of (2-Methoxy-5-nitrophenyl)methanamine HCl.

Quality Control & Downstream Assay Considerations

To guarantee trustworthiness, the protocol mandates a validation loop before the stock is deployed in high-stakes assays.

The Self-Validating Loop: Following sonication, the operator must perform a visual inspection against a high-contrast background. If the solution is not optically clear, the operator is forced into a remediation loop (re-sonication). If clarity is achieved, analytical validation (LC-MS or UV-Vis) is recommended to confirm that the thermal energy applied during sonication did not induce degradation of the nitro moiety.

QC_Logic Stock Prepared DMSO Stock Visual Visual Inspection (Check Particulates) Stock->Visual Decision1 Clear Solution? Visual->Decision1 Sonicate Re-sonicate / Warm (Max 37°C) Decision1->Sonicate No LCMS LC-MS / UV-Vis (Purity Check) Decision1->LCMS Yes Sonicate->Visual Re-check Decision2 >99% Purity? LCMS->Decision2 Discard Discard & Remake Decision2->Discard No Validate Validated for Assays Decision2->Validate Yes

Self-validating quality control decision tree for prepared DMSO stock solutions.

Downstream Dilution & The Excluded Volume (EV) Effect: When diluting the validated DMSO stock into aqueous physiological buffers (e.g., PBS or HEPES) for cellular assays, ensure the final DMSO concentration does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity[4].

Furthermore, if utilizing the stock for biophysical binding assays such as Surface Plasmon Resonance (SPR), operators must mathematically account for the Excluded Volume (EV) effect . DMSO possesses a high refractive index. When the analyte is introduced, the bulk solvent response differs between the active and reference channels due to the exclusion of DMSO from the ligand-bound surface. Proper EV calibration curves (e.g., 4%–6% DMSO standards) must be run prior to the assay to correct for this optical baseline shift[5].

References

  • Title : Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits Source : hdchemicals.co.uk URL :[Link]

  • Title : Compound Handling Instructions Source : medchemexpress.cn URL :[Link]

  • Title : protein interaction analysis - Bio-Rad Source : bio-rad.com URL :[Link]

Sources

Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of targeted oncology and fragment-based drug discovery, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) serves as a critical structural building block. It is frequently utilized as a pharmacophore intermediate in the synthesis of third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors designed to overcome the T790M "gatekeeper" resistance mutation in non-small cell lung cancer (NSCLC) [1].

Before integrating such intermediates into larger, complex drug scaffolds, it is imperative to understand their baseline Absorption, Distribution, Metabolism, and Excretion (ADME) profiles [2]. A primary toxicological concern with this specific compound is its nitroaromatic moiety. In vivo, nitroaromatic compounds are highly susceptible to reduction by both hepatic and microbiome-derived nitroreductases [3]. This metabolism can proceed via two distinct pathways:

  • Type I Nitroreductases (Oxygen-Insensitive): Catalyze a two-electron reduction, forming reactive hydroxylamine intermediates that can lead to genotoxicity or hepatotoxicity.

  • Type II Nitroreductases (Oxygen-Sensitive): Catalyze a one-electron reduction to a nitro anion radical. In the presence of oxygen, this radical undergoes a "futile cycle," generating superoxide reactive oxygen species (ROS) and regenerating the parent nitro compound[3].

Establishing a robust in vivo dosing strategy for this compound allows researchers to map its metabolic stability, clearance rates, and potential dose-limiting toxicities early in the drug development pipeline.

Metabolic_Pathway A (2-Methoxy-5-nitrophenyl)methanamine B Type I Nitroreductase (2e- Reduction) A->B C Type II Nitroreductase (1e- Reduction) A->C D Hydroxylamine Intermediate (Reactive) B->D NADH/NADPH E Nitro Anion Radical (Futile Cycle) C->E NADH/NADPH F (2-Methoxy-5-aminophenyl)methanamine (Stable Amine) D->F Further Reduction E->A Oxidation G Superoxide (ROS) E->G O2

Metabolic reduction pathways of the nitroaromatic moiety via Type I and Type II nitroreductases.

Physicochemical Profiling & Formulation Strategy

As a hydrochloride salt, (2-Methoxy-5-nitrophenyl)methanamine exhibits favorable aqueous solubility compared to its free-base counterpart. However, the lipophilic methoxy-nitrophenyl core requires careful vehicle selection to prevent in vivo precipitation upon injection into the aqueous environment of the bloodstream.

The formulation strategy must be tailored to the route of administration. Intravenous (IV) formulations require absolute solutions to prevent embolism, whereas oral (PO) formulations can utilize suspensions to maximize gastrointestinal exposure over time.

Table 1: Formulation Matrices for In Vivo Administration
RouteVehicle CompositionPreparation MethodCausality & Rationale
IV 5% DMSO + 10% Solutol HS15 + 85% Saline (0.9% NaCl)Dissolve compound in DMSO. Add Solutol HS15 and vortex. Slowly add Saline while sonicating.DMSO dissolves the lipophilic core. Solutol acts as a non-ionic surfactant to prevent precipitation upon blood dilution. Saline ensures isotonicity.
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Deionized WaterSuspend compound in Tween-80. Gradually add 0.5% MC solution while homogenizing.MC increases viscosity, creating a uniform suspension that prevents rapid settling. Tween-80 wets the particles, aiding in GI dissolution.

In Vivo Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory quality control (QC) steps, such as the inclusion of blank matrix controls and internal standards (IS) to verify analytical integrity[2].

Protocol A: Maximum Tolerated Dose (MTD) Escalation

Purpose: To identify the highest dose that does not cause unacceptable side effects, establishing the upper limit for subsequent PK studies.

  • Animal Selection: Use 8-10 week old male Sprague-Dawley rats (n=3 per dose cohort). Acclimate for 7 days prior to dosing.

  • Dose Escalation Scheme: Begin at a conservative dose of 5 mg/kg (PO). Escalate sequentially to 15, 30, and 50 mg/kg based on a 48-hour observation window.

  • Administration: Administer the PO formulation via oral gavage using a stainless-steel bulb-tipped needle. Maximum volume: 10 mL/kg.

  • Clinical Observation (Self-Validation Step): Monitor animals continuously for the first 2 hours, then at 4, 8, 24, and 48 hours. Score toxicity based on a predefined matrix: weight loss (>10% is a stopping criterion), lethargy, piloerection, and gastrointestinal distress (diarrhea).

  • Endpoint: The MTD is defined as the dose immediately below the one that induces dose-limiting toxicity (DLT).

Protocol B: Single-Dose Pharmacokinetics (IV vs. PO)

Purpose: To determine bioavailability, clearance, and volume of distribution.

  • Study Design: Divide rats into two groups (n=4 per group).

    • Group 1: IV administration via tail vein injection (e.g., 2 mg/kg).

    • Group 2: PO administration via oral gavage (e.g., 10 mg/kg).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Handling (Critical Causality): Collect blood into pre-chilled K2EDTA tubes. The use of K2EDTA prevents coagulation, while immediate chilling on ice halts ex vivo enzymatic degradation of the nitroaromatic compound.

  • Plasma Separation: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

Protocol C: LC-MS/MS Bioanalysis & Protein Precipitation
  • Extraction: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope labeled internal standard (e.g., ^13C-labeled analog or a structurally similar amine like labetalol). Rationale: ACN denatures plasma proteins, releasing bound drug, while the IS corrects for matrix effects and extraction recovery variations.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific multiple reaction monitoring (MRM) transitions for the parent mass of 182.18 m/z (free base).

PK_Workflow N1 Formulation Preparation (IV & PO Vehicles) N2 In Vivo Dosing (Rodent Model) N1->N2 N3 Serial Blood Sampling (0.25h to 24h) N2->N3 N4 Plasma Extraction (Protein Precipitation) N3->N4 N5 LC-MS/MS Analysis (Analyte Quantitation) N4->N5 N6 PK Modeling (Non-Compartmental Analysis) N5->N6

Step-by-step in vivo pharmacokinetic workflow from formulation to non-compartmental analysis.

Data Presentation: Pharmacokinetic Modeling

Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative matrix of expected quantitative parameters for a small-molecule amine of this class.

Table 2: Representative Pharmacokinetic Parameters (NCA)
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation & Causality
C_max ng/mLN/A (Extrapolated C_0)450 - 600Peak plasma concentration. Limited by GI absorption rate and first-pass metabolism.
T_max hrN/A1.0 - 2.0Time to peak concentration. Indicates rapid to moderate absorption kinetics.
AUC_0-inf hr*ng/mL1200 - 15002400 - 3000Total systemic exposure. Used to calculate bioavailability.
T_1/2 hr2.5 - 3.53.0 - 4.0Elimination half-life. Short half-life suggests rapid hepatic nitroreduction or renal clearance.
CL mL/min/kg22 - 28N/ASystemic clearance. Values approaching hepatic blood flow (~55 mL/min/kg in rats) indicate high hepatic extraction.
V_ss L/kg1.5 - 2.5N/AVolume of distribution at steady state. V_ss > Total body water (0.6 L/kg) indicates extensive tissue distribution.
%F %N/A40% - 50% Oral Bioavailability. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Note: High clearance and moderate bioavailability are typical for nitroaromatic amines due to rapid first-pass metabolism by hepatic nitroreductases.

References

  • Novel Drug Development of the Next-Generation T790M Mutant Specific Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Walsh Medical Media. Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. Available at:[Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, Oxford Academic. Available at:[Link]

Troubleshooting & Optimization

How to improve aqueous solubility of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and formulation guide for (2-Methoxy-5-nitrophenyl)methanamine hydrochloride . While formulating primary amine hydrochloride salts typically yields favorable aqueous solubility, the unique presence of a planar, lipophilic nitro-aromatic system in this molecule introduces complex thermodynamic barriers.

This guide is engineered for drug development professionals to diagnose precipitation events, understand the underlying physicochemical causality, and implement self-validating protocols to rescue compound solubility in biological assays.

Part 1: Diagnostic Logic & Troubleshooting

Before altering your formulation, you must identify the thermodynamic driver of the precipitation. The diagram below outlines the diagnostic logic for identifying why your hydrochloride salt is crashing out of solution.

G A Precipitation of (2-Methoxy-5-nitrophenyl)methanamine HCl B Analyze Buffer Composition A->B C High Chloride Content (e.g., PBS, Saline) B->C D Physiological pH (pH > 6.5) B->D E Common-Ion Effect Precipitates HCl Salt C->E F Deprotonation Precipitates Free Base D->F G Switch to Citrate/Acetate Buffer E->G H Add HP-β-CD (10-20% w/v) F->H

Troubleshooting logic tree for identifying and resolving precipitation mechanisms.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: I dissolved the compound in pure water at 10 mM perfectly, but when I dilute it into PBS (pH 7.4), it instantly crashes out. Why?

A: You are observing a dual-factor precipitation event driven by the Common-Ion Effect and Free Base Precipitation 1.

  • The Causality of the Common-Ion Effect: PBS contains roughly 137 mM NaCl. Because your compound is a hydrochloride salt, the massive excess of Cl− ions in the buffer shifts the solubility product ( Ksp​ ) equilibrium toward the solid crystalline state. The buffer literally forces the intact HCl salt back out of solution.

  • The Causality of Free Base Precipitation: As a weakly basic amine, the molecule has an estimated pKa​ of ~8.5–9.0. At pH 7.4, a significant fraction of the drug deprotonates. The resulting free base is highly lipophilic due to the 2-methoxy-5-nitrophenyl moiety, which drives strong intermolecular π-π stacking and rapid crystallization [[2]]().

Q2: My cell-based assay requires physiological pH (7.4). How can I keep the drug in solution without using toxic levels of DMSO?

A: The most effective strategy for this specific chemotype is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) 3.

  • The Causality of Steric Shielding: The β-cyclodextrin cavity (approx. 6.0–6.5 Å inner diameter) perfectly accommodates the substituted phenyl ring. By encapsulating the lipophilic 2-methoxy-5-nitrophenyl group, the cyclodextrin sterically shields it from the aqueous environment, preventing the π-π stacking that causes precipitation. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in water, even at pH 7.4 where the free base would normally crash out .

Q3: I need to make a 50 mM stock solution for long-term storage at -20°C. What cosolvent system prevents freeze-thaw precipitation?

A: Utilize a binary cosolvent system of DMSO and PEG 400 (e.g., 1:1 v/v).

  • The Causality of Precipitation Inhibition: DMSO disrupts the crystal lattice energy of the drug, providing immense initial solubilization. However, upon dilution into aqueous media, DMSO diffuses rapidly, leaving the drug to precipitate (solvent shifting). Adding PEG 400 acts as a polymeric precipitation inhibitor; it sterically hinders the drug molecules from nucleating back into a crystal lattice upon aqueous dilution or temperature fluctuations.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for weak base hydrochloride salts utilizing the strategies discussed above.

Formulation StrategyMechanism of ActionTypical Solubility Limit (pH 7.4)Recommended Application
Pure PBS (Control) Baseline / Deprotonation< 0.1 mMNot recommended
Acetate Buffer (pH 4.5) Ionization / Avoids Cl− > 20.0 mMIn vitro biochemical assays
20% w/v HP-β-CD Host-Guest Complexation5.0 - 15.0 mMCell-based assays / In vivo dosing
DMSO / PEG 400 (1:1) Lattice Disruption> 50.0 mMLong-term stock storage

Part 4: Self-Validating Experimental Protocols

Workflow: Phase Solubility Profiling (Higuchi-Connors Method)

To determine the exact amount of HP-β-CD required for your assay, you must calculate the binding constant ( K1:1​ ). This protocol includes a self-validating control step to ensure data integrity.

G S1 1. Prepare HP-β-CD S2 2. Add Excess API S1->S2 S3 3. Equilibrate (48h, 25°C) S2->S3 S4 4. Centrifuge (10k x g) S3->S4 S5 5. HPLC-UV Quantification S4->S5 S6 6. Calculate Binding Constant S5->S6

Step-by-step workflow for phase solubility profiling and complexation.

Step-by-Step Methodology:

  • Preparation: Prepare a series of HP-β-CD solutions in pure water (or low-chloride buffer) at concentrations of 0, 5, 10, 20, 30, and 50 mM.

  • Saturation: Add an excess amount of (2-Methoxy-5-nitrophenyl)methanamine HCl (e.g., 20 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Validation Check (Self-Validating Step): Analyze the 0 mM HP-β-CD vial first. This establishes the intrinsic solubility ( S0​ ). If the calculated S0​ deviates by >15% from your historical baseline, abort the experiment. This indicates potential API degradation or a polymorphic shift during equilibration.

  • Quantification: Dilute the remaining supernatants and quantify the drug concentration using HPLC-UV (detecting the aromatic ring at ~254 nm).

  • Calculation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the binding constant using the equation: K1:1​=Slope/(S0​×(1−Slope)) .

Sources

Technical Support Center: Troubleshooting (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride Storage Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter stability issues with substituted benzylamine salts. While formulating (2-Methoxy-5-nitrophenyl)methanamine as a hydrochloride salt significantly improves its baseline stability and aqueous solubility, it introduces specific vulnerabilities during long-term storage.

To effectively troubleshoot and prevent degradation, we must move beyond merely observing symptoms and understand the fundamental chemical causality behind the molecule's three primary failure modes: hygroscopicity, oxidative deamination, and photolysis.

Mechanistic Overview: The "Why" Behind the Degradation
  • Hygroscopic Deliquescence: Amine hydrochlorides are inherently hygroscopic. When ambient humidity exceeds the salt's critical relative humidity, it absorbs atmospheric moisture. This not only causes physical caking but creates a localized aqueous micro-environment that facilitates hydrolysis and enables dissolved oxygen to attack the primary amine[1].

  • Oxidative Deamination: The primary benzylamine moiety is highly susceptible to atmospheric oxidation. Oxygen attacks the amine to form a transient imine intermediate. In the presence of the moisture absorbed by the hygroscopic HCl salt, this imine is rapidly hydrolyzed into 2-methoxy-5-nitrobenzaldehyde and ammonia[2].

  • Nitroaromatic Photodegradation: Nitroaromatic rings are notoriously photolabile. Exposure to ambient UV/Vis light (such as standard laboratory lighting) triggers complex electronic relaxation pathways. This photolysis generates reactive nitrous acid (HONO) and phenoxy radicals, which aggressively accelerate the oxidative cleavage of the molecule and cause severe discoloration[3]. Furthermore, the generation of HONO from nitroaromatics under light is a well-documented photochemical degradation pathway[4].

DegradationMechanisms Compound (2-Methoxy-5-nitrophenyl) methanamine HCl Moisture Moisture Uptake (Hygroscopicity) Compound->Moisture Humid Storage Light UV/Vis Light (Photolysis) Compound->Light Clear Vials Oxygen Atmospheric Oxygen (Oxidation) Compound->Oxygen Air Exposure Moisture->Oxygen Facilitates Clumping Deliquescence & Caking Moisture->Clumping HONO HONO Generation & Radical Formation Light->HONO Imine Imine Intermediate Oxygen->Imine Aldehyde 2-Methoxy-5-nitrobenzaldehyde HONO->Aldehyde Accelerates Imine->Aldehyde Hydrolysis

Mechanistic pathways of (2-Methoxy-5-nitrophenyl)methanamine HCl degradation.

Troubleshooting FAQs

Q: My powder has changed from a free-flowing solid to a sticky, clumped mass. Is it still usable? A: You are observing hygroscopic deliquescence. The HCl salt has absorbed atmospheric moisture, effectively changing the molecular weight of your bulk powder[1]. While the active compound might still be chemically intact, your molar calculations will be fundamentally inaccurate. Action: Do not use it for quantitative assays without first performing a Karl Fischer titration to determine the exact water content. To prevent this, always store the compound in a desiccator over anhydrous calcium sulfate and handle it in a low-humidity environment.

Q: I am observing a significant drop in my reaction yields, and my LC-MS shows a new peak with a lower molecular weight. What is happening? A: This is the hallmark of oxidative deamination. Atmospheric oxygen has oxidized the benzylamine to an imine, which then hydrolyzed into 2-methoxy-5-nitrobenzaldehyde[2]. Action: Check your LC-MS for a mass shift. The intact amine has an expected [M+H]+ of ~183.07. If you see a peak corresponding to the aldehyde, your stock is chemically compromised. Purge your storage vials with Argon or Nitrogen gas before sealing to displace atmospheric oxygen.

Q: The compound has turned dark yellow/brown after being left on the benchtop. Can I just recrystallize it? A: No. The discoloration indicates advanced photodegradation of the nitroaromatic moiety. UV/Vis light exposure has generated reactive HONO and radical species, leading to a complex mixture of polymeric and oxidized degradants[3][4]. These photoproducts often co-crystallize with the parent compound, making simple recrystallization ineffective. Action: Discard the discolored batch. Always store nitroaromatic compounds in amber glass vials or wrap clear vials in aluminum foil.

TroubleshootingFlow Start Observe Storage Degradation Q1 Powder Clumped? Start->Q1 Q2 New LC-MS Peaks? Start->Q2 Q3 Dark Discoloration? Start->Q3 A1 Moisture Contamination: Perform Karl Fischer Q1->A1 Yes A2 Oxidative Deamination: Check for Aldehyde Q2->A2 Yes A3 Photodegradation: Switch to Amber Vials Q3->A3 Yes

Decision tree for troubleshooting physical and chemical degradation symptoms.

Data Presentation & Diagnostic Signatures

Table 1: Physicochemical Degradation Profile

Degradation Vector Primary Mechanism Primary Degradant / Result Preventative Action
Moisture Hygroscopic deliquescence Hydrated salt (clumping/caking) Store at <20% Relative Humidity
Oxygen Oxidative deamination 2-Methoxy-5-nitrobenzaldehyde Store under Argon/N2 atmosphere

| Light (UV/Vis) | Photoreduction / HONO generation | Phenoxy radicals, polymeric species | Use amber vials, store in the dark |

Table 2: LC-MS Diagnostic Signatures

Chemical Species Expected m/z [M+H]+ Diagnostic Feature
Intact Amine 183.07 Primary peak, early elution
Imine Intermediate 181.05 -2 Da shift (loss of H2)

| Aldehyde Degradant | 182.04 | Loss of amine signature, distinct UV absorbance shift, late elution |

Experimental Protocols
Protocol 1: Self-Validating LC-MS Profiling for Benzylamine Degradation

Objective: To quantitatively assess the extent of oxidative deamination. Causality: By running a known, fresh standard alongside the degraded sample, we validate the mass shift caused by the loss of the amine group and the formation of the aldehyde. The aldehyde will elute later due to increased hydrophobicity. Methodology:

  • Prepare a 1 mg/mL stock solution of the suspect (2-Methoxy-5-nitrophenyl)methanamine HCl in LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid.

  • Prepare a fresh, light-protected control standard under identical conditions.

  • Inject 5 µL of both samples onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Monitor UV absorbance at 254 nm (targeting the nitroaromatic chromophore) and positive electrospray ionization (ESI+) from m/z 100 to 400.

  • Validation Check: The intact amine will elute early and present an [M+H]+ of ~183.07. The aldehyde degradant will elute later and lack the primary amine mass signature. If the aldehyde peak area exceeds 2% of the total integrated area, the batch should be discarded.

Protocol 2: Moisture Mitigation and Handling Workflow

Objective: To prevent hygroscopic deliquescence and subsequent hydrolysis. Causality: Amine hydrochlorides absorb water from the air, which acts as a solvent micro-environment for degradation. Minimizing exposure time and humidity prevents this cascade. Methodology:

  • Prior to opening, allow the sealed vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold glass.

  • Transfer the vial to a controlled environment (e.g., a glove box or a benchtop with <20% relative humidity).

  • Rapidly weigh the required mass using an analytical balance to minimize exposure time.

  • Immediately flush the headspace of the source vial with dry Argon or Nitrogen gas to displace oxygen and moisture.

  • Validation Check: Seal the vial tightly with Parafilm. If the powder remains free-flowing upon inversion after 24 hours of storage, the sealing protocol was successful. Return it to a dark, temperature-controlled desiccator for long-term storage.

Sources

Technical Support Center: Purification of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and purification guide for (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (also known as 2-methoxy-5-nitrobenzylamine HCl). This compound is a critical building block in medicinal chemistry, often utilized for its unique electronic properties and functional group versatility.

Due to the reactive nature of the nitro and amine functional groups, synthesizing this molecule—typically via the of the corresponding azide [1]—frequently generates a complex impurity profile. This guide provides field-proven, mechanistically grounded strategies to isolate the highly pure API salt.

Mechanistic Overview & Impurity Profiling

Understanding the origin of your impurities is the first step in eliminating them. The synthesis of primary benzylamines from azides relies on the thermodynamic driving force of forming a strong phosphorus-oxygen (P=O) bond. While highly chemoselective, this pathway generates stoichiometric equivalents of Triphenylphosphine Oxide (TPPO) .

Furthermore, side reactions can lead to dimerization (secondary amines) or, if alternative reduction methods like catalytic hydrogenation are attempted, the over-reduction of the sensitive nitro group to an aniline derivative [2].

Workflow SM Starting Material (2-Methoxy-5-nitrobenzyl azide) Reduction Staudinger Reduction (PPh3, H2O, THF) SM->Reduction Target Target Amine (Primary Benzylamine) Reduction->Target Hydrolysis ImpA Impurity A: TPPO (Triphenylphosphine Oxide) Reduction->ImpA PPh3 Oxidation ImpB Impurity B: Dimer (Secondary Amine) Reduction->ImpB Imine Condensation ImpC Impurity C: Diamine (Nitro Over-reduction) Reduction->ImpC Unwanted NO2 Reduction Workup Acid-Base Workup & HCl Salting Target->Workup ImpA->Workup ImpB->Workup ImpC->Workup Pure Purified API (Target HCl Salt) Workup->Pure pH Gradient & Crystallization

Synthesis and impurity generation pathways for (2-Methoxy-5-nitrophenyl)methanamine HCl.

Quantitative Physicochemical Data

To exploit the physical differences between the target and its impurities, we must analyze their solubility and ionization constants. The pKa of a standard benzylamine is approximately 9.33 [3]; however, the electron-withdrawing para-nitro group slightly lowers this.

CompoundMolecular WeightEstimated pKaAqueous Solubility (pH 2)Organic Solubility (DCM)
(2-Methoxy-5-nitrophenyl)methanamine 182.18 g/mol ~8.8 - 9.0High (as Cation)High (as Freebase)
Bis(2-methoxy-5-nitrobenzyl)amine (Dimer)347.33 g/mol ~7.5 - 8.0Low (Lipophilic)Very High
2-Methoxy-5-aminobenzylamine (Diamine)152.19 g/mol pKa₁ ~9.0, pKa₂ ~4.6Very High (Dication)High (as Freebase)
Triphenylphosphine Oxide (TPPO)278.29 g/mol N/A (Neutral)InsolubleVery High

Troubleshooting FAQs

Q1: My final HCl salt is heavily contaminated with triphenylphosphine oxide (TPPO). How do I remove it efficiently without resorting to column chromatography? A: TPPO is notoriously difficult to separate from polar organic molecules because it co-elutes in many chromatographic systems. However, TPPO is a neutral molecule that is highly soluble in dichloromethane (DCM) and toluene, but practically insoluble in water [4]. The Solution: Perform a strongly acidic aqueous wash. By dissolving your crude mixture in 1M HCl, you protonate the target benzylamine, forcing it into the aqueous phase. Washing this aqueous phase with DCM will quantitatively extract the neutral TPPO into the organic layer, leaving your target amine highly purified in the aqueous layer.

Q2: I attempted to reduce the azide using catalytic hydrogenation (H₂ / Pd-C) instead of the Staudinger reaction, and LC-MS shows a mass of 152 g/mol . What happened, and can it be salvaged? A: You have encountered a chemoselectivity failure. The nitro group on the aromatic ring is highly susceptible to catalytic hydrogenation and has been over-reduced to an aniline, yielding 2-methoxy-5-aminobenzylamine (MW 152.19). The Solution: You can salvage the target monoamine (if it is a mixture) by exploiting the differential pKa values. The aliphatic benzylamine has a pKa of ~9.0, while the aromatic aniline has a pKa of ~4.6. By adjusting the aqueous solution to exactly pH 6.5, the aniline becomes freebased and can be washed away with an organic solvent, while the target benzylamine remains protonated in the water.

Q3: My NMR shows a secondary amine (dimer) impurity. Why did this form, and how do I purge it? A: Dimerization occurs when the newly formed primary amine attacks an unreacted intermediate (such as an iminophosphorane or an aldehyde, depending on your exact synthetic route) to form an imine, which is subsequently reduced. The Solution: The secondary amine dimer is significantly bulkier and more lipophilic than the primary amine. It disrupts the rigid crystal lattice of the HCl salt. An anti-solvent recrystallization using Methanol/Ethyl Acetate will keep the dimer dissolved in the mother liquor while the target primary amine HCl salt crystallizes out.

Validated Experimental Protocols

Protocol A: pH-Gradient Acid-Base Extraction

Purpose: Complete removal of TPPO and aniline-based over-reduction impurities.

Causality: This protocol utilizes the distinct ionization states of the molecules. Neutral species (TPPO) are removed at low pH, weakly basic species (anilines) are removed at near-neutral pH, and the target strong base is isolated at high pH.

  • Acidification & TPPO Purge: Dissolve the crude reaction mixture in 1M HCl (10 mL per gram of crude). Ensure the pH is < 2 using pH paper.

  • Organic Wash: Extract the acidic aqueous layer with DCM (3 x 10 mL).

    • Self-Validation Checkpoint: Evaporate a small aliquot of the DCM layer. If a white crystalline solid remains, TPPO is successfully being removed. Discard the DCM layers.

  • Aniline Purge (Optional, if over-reduction is detected): Carefully add 1M NaOH to the aqueous layer while monitoring with a calibrated pH meter until the pH is exactly 6.5 ± 0.2. Extract with Ethyl Acetate (2 x 10 mL) to remove the freebased aniline impurity.

  • Target Freebasing: Chill the aqueous layer to 0°C. Slowly add 5M NaOH until the pH reaches > 12. The solution will turn cloudy as the target amine freebases.

  • Target Extraction: Extract the basic aqueous layer with DCM (3 x 15 mL). Combine the DCM layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Salting Out: Filter the drying agent. To the clear DCM solution, add 2.0 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.

    • Self-Validation Checkpoint: A white to pale-yellow precipitate should immediately form, confirming the successful generation of the insoluble (2-Methoxy-5-nitrophenyl)methanamine hydrochloride salt. Filter and dry under vacuum.

Protocol B: Anti-Solvent Recrystallization

Purpose: Removal of lipophilic secondary amine dimers and trace organic impurities.

Causality: The primary amine hydrochloride forms a tightly packed, highly polar crystal lattice. The bulky bis-alkylated dimer cannot pack efficiently into this lattice and remains solvated by the slightly polar anti-solvent.

  • Dissolution: Place the crude HCl salt in a round-bottom flask. Add a minimum amount of boiling Methanol (approx. 3-5 mL per gram) until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove from heat. While stirring gently, add Ethyl Acetate dropwise until a faint, persistent turbidity is observed.

  • Annealing: Add exactly one drop of Methanol to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed over 2 hours.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via a Büchner funnel. Wash the filter cake with ice-cold Ethyl Acetate.

    • Self-Validation Checkpoint: Analyze the mother liquor via LC-MS. You should observe a concentrated peak at m/z 348 [M+H]+ corresponding to the purged dimer, while the filter cake yields the pure target mass at m/z 183 [M+H]+.

References

  • Staudinger Reaction Overview & Mechanism Organic Chemistry Portal URL:[Link]

  • Catalytic Staudinger Reduction at Room Temperature Journal of Organic Chemistry (via SDU) URL:[Link]

  • Benzylamine Physical Properties and pKa PubChem - National Institutes of Health URL:[Link]

  • Solubilities of Triphenylphosphine Oxide in Selected Solvents Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

Technical Support Center: Crystallization Troubleshooting for (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride .

This compound—featuring a moderately polar free base and a highly polar, hygroscopic hydrochloride salt—is notoriously susceptible to liquid-liquid phase separation (LLPS, commonly known as "oiling out") and polymorph instability. This guide moves beyond trial-and-error, providing mechanistically grounded, self-validating protocols to ensure reproducible, high-yield crystallization.

Diagnostic Matrix: Identifying the Root Cause

Before altering your protocol, identify the thermodynamic or kinetic failure point in your current workflow.

SymptomMechanistic Root CausePrimary Corrective Action
Oiling Out (LLPS) Saturation point is reached at a temperature above the melting point of the impure mixture[1]. Often induced by trace water disrupting the ionic lattice.Switch to a strictly anhydrous solvent system (e.g., IPA/MTBE); implement seeding at the cloud point.
Fine / Amorphous Powder Excessive supersaturation generation rate leading to rapid, spontaneous primary nucleation.Reduce cooling rate to <0.5 °C/min; increase agitation speed to improve mass transfer.
Poor Yield High solubility in the chosen solvent at the terminal cooling temperature.Incorporate an anti-solvent (e.g., MTBE) or lower the terminal temperature to 0–5 °C.
Discolored Crystals Entrapment of oxidized impurities or unreacted starting materials in the crystal lattice.Perform hot filtration with activated carbon prior to the cooling crystallization phase.

Mechanistic Insights: The Causality of Oiling Out

To troubleshoot effectively, you must understand the molecular interactions dictating the phase behavior of amine hydrochlorides.

In the crystal structure of an amine hydrochloride salt, a charge-assisted hydrogen bond invariably forms between the amine cation and the chloride ion. The chloride ion acts as a critical structural "anchor" for the entire crystal lattice[2].

The Moisture Problem: Amine hydrochlorides are moderately hygroscopic. If trace water is introduced into the system (either from atmospheric moisture or wet solvents), water molecules aggressively compete for these hydrogen bonds. This disrupts the chloride anchor, causing the salt to form a hydrate or dissolve into an aqueous micro-phase. Consequently, the mixture's melting point is severely depressed, and the compound separates as a super-saturated liquid (an oil) rather than a crystalline solid[3].

MechanisticLogic Amine Amine Cation (R-NH3+) Hbond Charge-Assisted Hydrogen Bond Amine->Hbond Chloride Chloride Anion (Cl-) Chloride->Hbond Lattice Stable Crystal Lattice Hbond->Lattice Anhydrous conditions Water Trace Moisture (Competes for H-bonds) Water->Hbond Disrupts anchor Oiling Hydrate Formation / Oiling Out Water->Oiling Depresses melting point

Fig 2: Mechanistic causality of moisture-induced oiling out in amine hydrochloride salts.

Quantitative Solvent System Selection

Selecting the right solvent requires balancing the dielectric constant (ε) with the boiling point. Highly polar solvents hold the salt too well at low temperatures, while non-polar solvents fail to dissolve it at all. Isopropanol (2-propanol) is heavily preferred over ethanol or methanol for amine hydrochloride salts because it provides an optimal solubility gradient—fully dissolving the salt at reflux while minimizing solubility at room temperature[4].

Solvent Screening Matrix
SolventDielectric Constant (ε)Boiling Point (°C)Est. Solubility @ RefluxEst. Solubility @ 5°CCrystallization Outcome
Methanol 32.764.7> 200 mg/mL~ 50 mg/mLPoor yield, fine crystals
Ethanol 24.578.3~ 150 mg/mL~ 30 mg/mLModerate yield, risk of solvates
Isopropanol (IPA) 18.382.5~ 100 mg/mL< 10 mg/mLHigh yield, excellent purity
MTBE (Anti-solvent)2.655.2< 5 mg/mL< 1 mg/mLOptimal anti-solvent for IPA
Hexanes (Anti-solvent)1.868.7< 1 mg/mL< 1 mg/mLHigh risk of inducing oiling out

Self-Validating Crystallization Protocol

This protocol utilizes an IPA/MTBE solvent-antisolvent system combined with controlled cooling. Every step includes a Self-Validation Check to ensure the thermodynamic state is correct before proceeding.

Step 1: Anhydrous Preparation

  • Action: Dry the crude (2-Methoxy-5-nitrophenyl)methanamine HCl under vacuum at 40°C for 12 hours. Use strictly anhydrous Isopropanol (IPA) and Methyl tert-butyl ether (MTBE).

  • Self-Validation: Perform a Karl Fischer (KF) titration on the crude solid and solvents. Proceed only if total water content is <0.5%. If >0.5%, continue drying.

Step 2: Dissolution & Hot Filtration

  • Action: Suspend 10 g of crude salt in 100 mL of anhydrous IPA. Heat to reflux (82°C) with 400 rpm agitation.

  • Self-Validation: The solution must become completely transparent. If undissolved particulates remain after 15 minutes at reflux, perform a hot filtration through a pre-warmed Celite pad to remove insoluble impurities that act as parasitic nucleation sites.

Step 3: Controlled Supersaturation & Seeding

  • Action: Cool the clear solution at a strict rate of 0.5 °C/min to 65°C (the approximate cloud point). Introduce 0.1 g (1% w/w) of high-purity seed crystals.

  • Self-Validation: Observe the seeds for 15 minutes.

    • If seeds dissolve: The solution is undersaturated. Reheat to reflux, evaporate 10% of the solvent volume, and retry.

    • If seeds persist and begin to grow: Supersaturation is successfully achieved. Proceed to Step 4.

Step 4: Anti-Solvent Addition

  • Action: Slowly dose 50 mL of MTBE via an addition funnel over 1 hour while maintaining the temperature at 60°C.

  • Self-Validation: The solution should become slightly turbid but clear up as crystals grow. Critical Check: If liquid droplets form on the flask walls (onset of oiling out), the addition rate is too fast. Pause the addition immediately and hold the temperature until the droplets crystallize into solids.

Step 5: Terminal Cooling & Isolation

  • Action: Cool the slurry at 0.1 °C/min down to 5°C. Hold for 2 hours to maximize yield. Filter under nitrogen pressure (avoid vacuum filtration, which draws ambient atmospheric moisture through the hygroscopic cake). Wash with 20 mL of cold MTBE and dry under vacuum.

Troubleshooting Workflows

TroubleshootingWorkflow Start Crude Amine HCl Dissolve Dissolve in boiling IPA (Validate <0.5% H2O) Start->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cooling Decision Observation during cooling profile? Cooling->Decision OilingOut Oiling Out (LLPS) Super-saturated liquid Decision->OilingOut Phase separation FineCrystals Fine/Amorphous Powder Rapid nucleation Decision->FineCrystals Fast nucleation GoodCrystals High-Quality Crystals Controlled growth Decision->GoodCrystals Ideal saturation FixOil Reheat to clear solution. Add MTBE & Seed. OilingOut->FixOil FixFine Re-dissolve. Reduce cooling rate. FineCrystals->FixFine FixOil->Cooling Retry cooling FixFine->Cooling Retry cooling

Fig 1: Logical workflow for diagnosing and resolving amine hydrochloride crystallization issues.

Frequently Asked Questions (FAQs)

Q: Why does my product separate as a sticky oil instead of a solid during cooling? A: This is a classic "oiling out" scenario. It occurs when the solute separates as a super-saturated liquid because the saturation point is reached at a temperature above the melting point of the impure mixture[1]. For amine hydrochlorides, this is frequently exacerbated by water content, as the salt is moderately hygroscopic and forms hydrates or dissolves in trace aqueous phases[3]. Ensure strict anhydrous conditions and use seed crystals to force solid nucleation before the LLPS boundary is crossed.

Q: Can I use Hexanes instead of MTBE as an anti-solvent? A: It is highly discouraged. Hexanes have a drastically lower dielectric constant (ε = 1.8) compared to MTBE (ε = 2.6). Adding hexanes to an IPA solution of a highly polar hydrochloride salt creates too sharp of a polarity gradient. This massive thermodynamic shock rapidly forces the compound out of solution, almost guaranteeing oiling out or the precipitation of an amorphous, impure powder.

Q: How do I recover my product if it has already oiled out in the flask? A: Do not attempt to scrape or freeze the oil, as this will trap impurities. Instead, reheat the entire mixture to reflux until the oil completely re-dissolves into a homogeneous, clear solution. Once clear, evaporate 10-20% of the solvent to remove trace moisture, add a small amount of MTBE to adjust the solubility curve, and restart the cooling profile at a much slower rate (0.1 °C/min), ensuring you add seed crystals at the cloud point.

Sources

Reducing background noise in (2-Methoxy-5-nitrophenyl)methanamine hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Background Noise and Ensuring Signal Integrity

Welcome to the technical support center for the HPLC analysis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their chromatographic analyses. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established scientific principles to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Isolating and Eliminating Background Noise

High background noise in an HPLC chromatogram can mask peaks of interest, leading to inaccurate quantification and a lower signal-to-noise ratio.[1][2] This guide provides a systematic approach to identifying and mitigating the sources of this noise.

Initial Assessment: Where is the Noise Coming From?

The first step in troubleshooting is to determine the origin of the noise. A systematic approach, removing one component at a time from the flow path, can help isolate the problematic module.

Q1: My baseline is excessively noisy. How can I determine if the source is my mobile phase, the HPLC system, or the column?

A1: To systematically isolate the source of the noise, follow this diagnostic workflow:

  • Replace the Column with a Union: First, disconnect the column and replace it with a zero-dead-volume union.[3] Run the mobile phase through the system.

    • If the noise disappears: The column is the likely source of contamination or degradation.[3]

    • If the noise persists: The issue lies within the HPLC system (pump, detector, degasser) or the mobile phase itself.[4]

  • Assess the Mobile Phase: If the noise continues with the union in place, the mobile phase is a primary suspect.

    • Prepare a fresh batch of mobile phase using high-purity, HPLC-grade solvents and reagents.[5] Contaminated or degraded solvents are a common cause of baseline noise.[6][7]

    • Ensure all aqueous components are filtered through a 0.45 µm or smaller filter to remove particulates.

  • Evaluate the HPLC System: If fresh mobile phase does not resolve the issue, investigate the system components.

    • Pump: Look for pressure fluctuations.[8] A pulsating baseline could indicate a faulty check valve or worn pump seals.[3][9]

    • Detector: Check the lamp intensity and ensure the flow cell is clean.[1]

    • Degasser: A malfunctioning degasser can lead to dissolved air in the mobile phase, causing noise.[3][6]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the HPLC analysis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride.

Mobile Phase Preparation and Handling

Q2: What are the best practices for preparing the mobile phase to minimize background noise?

A2: The quality of your mobile phase is critical for a stable baseline.[7][10] Here are key recommendations:

  • Use High-Purity Solvents and Reagents: Always use HPLC-grade or higher purity solvents and freshly prepared reagents.[4] Water is a common source of contamination, so use freshly purified water.[3]

  • Degassing is Essential: Thoroughly degas the mobile phase to prevent air bubbles from forming in the system, which can cause pressure fluctuations and baseline noise.[6][8][11] In-line degassers are highly effective.[6]

  • Proper Mixing Technique: When preparing a mobile phase with multiple components, measure each component separately before mixing to ensure accurate and reproducible concentrations. If mixing organic solvents with aqueous buffers, add the organic solvent to the buffer to reduce the risk of salt precipitation.[10]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially those containing buffer salts, which can support microbial growth.[10] Never top off old mobile phase with a new batch.[10]

Q3: I'm using a gradient of acetonitrile and water with a formic acid modifier. Could this be contributing to the noise?

A3: Yes, mobile phase additives like formic acid can contribute to baseline noise, especially at low UV wavelengths (below 220 nm). While formic acid is a good choice for MS compatibility in the analysis of similar compounds, its UV absorbance can be a factor.[12][13]

  • Purity of Additives: Ensure you are using a high-purity grade of formic acid.

  • Wavelength Selection: If possible, select a detection wavelength where the mobile phase additives have minimal absorbance.[6] For compounds similar to (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, a wavelength around 254 nm might be suitable.

  • System Equilibration: Allow sufficient time for the system to equilibrate with the mobile phase, especially during gradient runs, to ensure a stable baseline.[6]

Column and System Troubleshooting

Q4: I've installed a new C18 column and I'm seeing a high, drifting baseline. What should I do?

A4: New HPLC columns often contain residual packing solvents that can cause high background noise and baseline drift during initial use.[14] Proper column conditioning is necessary to flush these residues.

  • Initial Flushing: Flush the new column with a solvent mixture like 50:50 isopropanol/water or 50:50 methanol/water at a low flow rate overnight.[14]

  • Gradient Blank Runs: Perform several blank gradient runs (without injecting a sample) to further clean and stabilize the column.[14] A progressively flatter baseline across these runs indicates that impurities are being washed away.[14]

Q5: My baseline shows periodic, regular spikes. What is the likely cause?

A5: Regular, periodic spikes in the baseline are often indicative of issues with the HPLC pump or electrical interference.[4]

  • Pump Pulsations: The frequency of the spikes may correlate with the pump stroke.[9] To confirm this, change the flow rate; if the frequency of the spikes changes proportionally, the pump is the source.[9] This could be due to a faulty check valve, worn pump seals, or air bubbles in the pump head.[3][9]

  • Electrical Noise: Check for loose electrical connections or grounding issues.[4] Ensure the HPLC system is on a stable power supply.

Sample Preparation

Q6: How should I prepare my (2-Methoxy-5-nitrophenyl)methanamine hydrochloride sample to avoid introducing noise?

A6: Proper sample preparation is crucial to prevent contamination and ensure the longevity of your column.

  • Dissolution Solvent: For reversed-phase chromatography, dissolve your sample in a solvent that is compatible with the initial mobile phase conditions, ideally the mobile phase itself or a weaker solvent.[15]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column or system.[15][16] Ensure the filter membrane is chemically compatible with your sample solvent.[17]

  • Concentration: Avoid overloading the column. Broad or tailing peaks can be an indication that the sample concentration is too high.[15]

Experimental Protocols and Data Presentation

Protocol: Systematic Troubleshooting of Baseline Noise

This protocol outlines a step-by-step approach to identify the source of baseline noise.

  • Objective: To systematically isolate and identify the source of excessive baseline noise in the HPLC system.

  • Procedure:

    • Run the HPLC system with the current method and observe the baseline noise.

    • Replace the analytical column with a zero-dead-volume union.

    • Run the mobile phase through the system without the column and observe the baseline.

    • If the noise persists, prepare a fresh batch of mobile phase using HPLC-grade solvents and reagents.

    • Run the fresh mobile phase through the system (still with the union).

    • If the noise is still present, investigate the HPLC pump for pressure fluctuations and the detector for lamp or flow cell issues.

  • Expected Outcomes: This systematic process will allow for the logical deduction of the noise source.

Data Summary Table: Common Sources of HPLC Baseline Noise and Their Characteristics
Noise CharacteristicPotential Source(s)Recommended Action(s)
Random, High-Frequency Noise Detector lamp failing, contaminated flow cell, mobile phase contaminationCheck lamp intensity, clean flow cell, prepare fresh mobile phase[4]
Periodic, Regular Spikes Pump pulsations (faulty check valve, seals), electrical interferenceService the pump, check electrical grounding[3][9]
Gradual Baseline Drift Temperature fluctuations, column not equilibrated, mobile phase composition changingUse a column oven, allow for sufficient equilibration time, prepare fresh mobile phase[4][6]
Sudden Shifts or Spikes Air bubbles in the systemDegas the mobile phase thoroughly, purge the pump[6][11]

Visualizations

Troubleshooting Workflow for HPLC Baseline Noise

HPLC_Troubleshooting start High Baseline Noise Detected replace_column Replace Column with Union start->replace_column noise_persists1 Noise Persists? replace_column->noise_persists1 column_issue Issue is Column-Related (Contamination/Degradation) noise_persists1->column_issue No prepare_fresh_mp Prepare Fresh Mobile Phase noise_persists1->prepare_fresh_mp Yes end Baseline Noise Resolved column_issue->end noise_persists2 Noise Persists? prepare_fresh_mp->noise_persists2 mp_issue Issue was Mobile Phase (Contamination/Degradation) noise_persists2->mp_issue No system_issue Issue is System-Related (Pump, Detector, Degasser) noise_persists2->system_issue Yes mp_issue->end system_issue->end

Caption: A flowchart for systematic HPLC baseline noise troubleshooting.

References

  • Understanding Baseline Drift and Noise in HPLC: Common Causes and Solutions. (2026, February 4). Vertex AI Search.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Reddit.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). Element Lab Solutions.
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. Labtech.
  • Isolating Detector Noise: Part 1 - Separation Science. (2023, December 9).
  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. Sigma-Aldrich.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich. Sigma-Aldrich.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). Thermo Fisher Scientific.
  • Eliminating High Background Noise in New Cogent HPLC Columns - Tips and Suggestions - MicroSolv Technology Corporation. (2026, February 15).
  • HPLC Troubleshooting Guide. Vertex AI Search.
  • Mobile Phase Prep: Key Tips & Tricks - Phenomenex. (2022, November 2). Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Phenomenex.
  • Reducing HPLC/UHPLC System Noise and Volume with High Performance Static Mixers | Mott Corporation.
  • how to decrease noise in RP-HPLC acetonitrile water method - Chromatography Forum. (2010, April 23).
  • Sample Pretre
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro - Waters Corporation.
  • Sample Preparation – HPLC - Polymer Chemistry Characteriz
  • Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 17). SIELC Technologies.
  • NITROSAMINE IMPURITY ASSAY BY HPLC.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS - ANTISEL. ANTISEL.
  • HPLC Winter Webinars Part 2: Sample Preparation for HPLC | Thermo Fisher Scientific. Thermo Fisher Scientific.

Sources

Preventing oxidation of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride in open-air assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: oxidative degradation in open-air experimental settings. As a substituted benzylamine, this compound is susceptible to oxidation, which can lead to solution discoloration, loss of activity, and inconsistent assay results.

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your experiments.

Section 1: Understanding the Mechanism of Oxidation

The stability of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is compromised in the presence of atmospheric oxygen, particularly under neutral or alkaline conditions. The primary site of oxidation is the benzylic primary amine.

The hydrochloride salt form protects the amine by protonating it (-CH₂NH₃⁺), which significantly reduces the availability of the nitrogen's lone pair of electrons for oxidation. However, in buffered solutions typical of biological assays (often at pH 7.0-8.0), an equilibrium exists where a fraction of the amine is deprotonated to its free base form (-CH₂NH₂). This free amine is highly susceptible to oxidation.

Key factors that accelerate oxidation include:

  • Atmospheric Oxygen: The primary oxidant, which can participate in free-radical chain reactions.[1][2]

  • pH: Higher pH shifts the equilibrium towards the more reactive free amine form.

  • Light: UV and even ambient light can provide the energy to initiate oxidative processes.[3]

  • Trace Metal Ions: Metal ions such as Fe²⁺/Fe³⁺ or Cu⁺/Cu²⁺ in buffers or solvents can catalytically promote the formation of reactive oxygen species (ROS), accelerating compound degradation.[4]

Oxidation can lead to the formation of imines, aldehydes, and ultimately, colored polymeric degradation products, rendering the compound inactive and potentially introducing artifacts into your assay.[5]

Section 2: Troubleshooting Guide

This section addresses common problems observed during experiments.

Q1: My solution of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is rapidly turning yellow or brown. What is causing this?

A1: This is a definitive visual indicator of oxidative degradation. The colored species are typically highly conjugated molecules formed from the polymerization of oxidation byproducts. The chromophore is generated when the compound's structure is altered, creating extended pi-electron systems that absorb visible light.

Immediate Actions:

  • Discard the discolored solution. Do not use it for experiments, as the concentration of the active compound is no longer accurate, and degradation products may interfere with your assay.[6]

  • Review your solution preparation protocol. Was the solvent or buffer deoxygenated? Was the solution protected from light?

  • Proceed to the preventative strategies outlined in Section 3 .

Q2: I'm observing a time-dependent loss of compound activity or inconsistent results between experiments. Could oxidation be the culprit?

A2: Yes, this is a common consequence of compound instability. As the parent molecule oxidizes, its concentration decreases over the course of the experiment, leading to a diminished biological or chemical effect. This is particularly noticeable in longer assays (several hours) or when a master stock solution is used to prepare plates that are then run sequentially.

Troubleshooting Workflow:

The following flowchart provides a logical sequence for diagnosing and resolving instability issues.

G start Inconsistent Assay Results or Solution Discoloration check_visual Is the solution visibly discolored (yellow/brown)? start->check_visual confirm_oxidation Is there a time-dependent loss of activity? check_visual->confirm_oxidation No oxidation_likely High Probability of Oxidative Degradation check_visual->oxidation_likely Yes confirm_oxidation->oxidation_likely Yes other_issue Consider other sources of error: - Pipetting inaccuracy - Reagent degradation - Instrument variability confirm_oxidation->other_issue No implement_protocols Implement Proactive Prevention Strategies (See Section 3) oxidation_likely->implement_protocols validate Validate Stability with Control Experiment (See Protocol 4.2) implement_protocols->validate

Caption: Troubleshooting workflow for identifying oxidation.

Section 3: Proactive Prevention Strategies

To ensure experimental success, it is crucial to proactively prevent oxidation. These strategies can be used in combination.

1. Solvent and Buffer Deoxygenation

Removing dissolved oxygen is the most effective first line of defense. This is achieved by sparging (bubbling) the liquid with an inert gas.

Parameter Nitrogen (N₂) Gas Argon (Ar) Gas
Effectiveness Good. Sufficient for most applications.Excellent. Denser than air, providing a better protective blanket.
Cost LowerHigher
Recommendation Ideal for routine deoxygenation of buffers and solvents.Recommended for highly sensitive assays or long-term experiments.

Protocol 3.1: Deoxygenating Solvents/Buffers

  • Place your solvent or buffer in a flask or bottle with a small magnetic stir bar.

  • Insert two long needles or cannulas through a rubber septum sealing the container. One should reach below the liquid surface (gas inlet), and the other should act as a vent above the surface.

  • Bubble the chosen inert gas (Nitrogen or Argon) through the liquid for 15-30 minutes while stirring gently.

  • After sparging, remove the inlet needle first, then the vent, to maintain a positive pressure of inert gas inside the container. Seal immediately. Use the deoxygenated liquid as soon as possible.

2. pH Control

The hydrochloride salt is significantly more stable in acidic conditions.

  • Recommendation: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0) or in a solvent like DMSO. While the final assay pH may be higher, minimizing the time the compound spends in a high-pH, oxygenated environment is key. Always add the compound to the final assay medium at the last possible moment.

3. Use of Antioxidants and Chelators

Antioxidants act as sacrificial agents, reacting with oxygen or free radicals more readily than your compound of interest.[2][7] Chelators bind trace metal ions, preventing them from catalyzing oxidation.

Agent Type Mechanism Recommended Concentration Assay Compatibility Notes
Ascorbic Acid AntioxidantRadical Scavenger50-200 µMGenerally well-tolerated in biochemical assays. May have biological effects in cell-based assays.
Trolox AntioxidantRadical Scavenger25-100 µMA water-soluble vitamin E analog. Often used in cellular antioxidant studies.
EDTA ChelatorMetal Sequestration10-100 µMWidely compatible, but can interfere with assays requiring divalent cations (e.g., Mg²⁺, Ca²⁺).
DTPA ChelatorMetal Sequestration10-100 µMA chelator with a higher affinity for iron than EDTA, offering potent protection.

4. Exclusion of Light

  • Practice: Always store the solid compound and any solutions in amber glass vials or wrap standard vials/plates in aluminum foil to protect them from light.[3][8] Perform experimental manipulations in a shaded area when possible.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a Stabilized Working Solution

This protocol integrates the key preventative measures.

  • Prepare Buffer: Deoxygenate your final assay buffer by sparging with nitrogen or argon for 30 minutes as described in Protocol 3.1.

  • Add Stabilizers: To the deoxygenated buffer, add your chosen antioxidant (e.g., Ascorbic Acid to 100 µM) and/or chelator (e.g., EDTA to 50 µM).

  • Prepare Stock Solution: Prepare a concentrated stock solution of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride in anhydrous DMSO. Store this stock at -20°C or -80°C under an inert atmosphere (e.g., topped with argon gas).

  • Prepare Working Solution: Just before starting your assay, dilute the DMSO stock into the stabilized, deoxygenated assay buffer to the final desired concentration. Mix gently by inversion.

  • Use Immediately: Use the final working solution without delay.

G cluster_0 Preparation Phase cluster_1 Assay Phase (Just-in-Time) start Start sparge 1. Sparge Assay Buffer with N₂ or Ar start->sparge add_stabilizers 2. Add Antioxidant/Chelator (e.g., Ascorbic Acid, EDTA) sparge->add_stabilizers dilute 4. Dilute DMSO Stock into Stabilized Buffer add_stabilizers->dilute prep_stock 3. Prepare Concentrated Stock in Anhydrous DMSO store_stock Store Stock at -20°C / -80°C (Protect from light) prep_stock->store_stock store_stock->dilute use 5. Use Immediately in Assay dilute->use finish End use->finish

Caption: Workflow for preparing a stabilized solution.

Protocol 4.2: Validating Stability with a Control Experiment (HPLC-UV)

This experiment will confirm if your preventative measures are effective.

  • Prepare Two Solutions:

    • Unprotected Solution: Prepare the compound in your standard assay buffer under normal, open-air conditions.

    • Protected Solution: Prepare the compound using the full stabilized protocol (4.1).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot from each solution and inject it onto an HPLC-UV system. Record the peak area of the parent compound.

  • Incubation: Leave both solutions on the benchtop under your typical assay conditions (temperature, lighting).

  • Subsequent Timepoints: At set intervals (e.g., 1, 2, 4, and 8 hours), take another aliquot from each solution and analyze by HPLC-UV.

  • Analysis: Plot the peak area of the parent compound versus time for both the unprotected and protected solutions. A stable compound will show a flat line with minimal decrease in peak area. The unprotected sample will likely show a significant decline.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I just add an antioxidant without deoxygenating my buffer?

    • A: While adding an antioxidant alone is better than nothing, it is not ideal. The antioxidant will be consumed rapidly in the presence of high concentrations of dissolved oxygen. Deoxygenation removes the primary fuel for the oxidation reaction and is the most critical step for ensuring stability.

  • Q: Will these antioxidants or chelators interfere with my cell-based assay?

    • A: They might. Ascorbic acid can have effects on cell metabolism, and EDTA can chelate essential cations like Ca²⁺ and Mg²⁺. It is essential to run a control experiment with just the stabilized buffer (containing the antioxidant/chelator but not your compound) to ensure it does not produce an effect on its own.

  • Q: How should I store the solid (2-Methoxy-5-nitrophenyl)methanamine hydrochloride powder?

    • A: The solid should be stored in a tightly sealed container, protected from light, in a cool, dry place.[9] A desiccator at room temperature or in a refrigerator is ideal. For long-term storage, consider flushing the vial with an inert gas like argon before sealing.

  • Q: Is it okay to prepare a large batch of working solution for the whole week?

    • A: This is strongly discouraged. Even with the precautions listed above, slow degradation can occur over extended periods in aqueous solutions. For maximum consistency and accuracy, always prepare the final aqueous working solution fresh on the day of the experiment.[10]

References

  • Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Available from: [Link]

  • Tintoll. (2026, January 1). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Available from: [Link]

  • Zhang, Y., et al. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PMC. Available from: [Link]

  • IWA Publishing. (2021, September 2). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Available from: [Link]

  • Frontiers. (2025, May 13). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Available from: [Link]

  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils? Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. Available from: [Link]

  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants. Available from: [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. Available from: [Link]

  • PubChem. (n.d.). 4-Aminophenol. CID 403. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Available from: [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Available from: [Link]

  • American Elements. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride. CAS 92203-71-9. Available from: [Link]

  • CPAchem. (2023, October 12). Safety data sheet. Available from: [Link]

  • PubChemLite. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). Available from: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. CID 69471. Available from: [Link]

  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available from: [Link]

  • Open Research Repository. (n.d.). Computational Optimization of Alkoxyamine-based Electrochemical Methylation. Available from: [Link]

  • PMC. (2024, August 29). Seasonal Changes in the Oxidative Potential of Urban Air Pollutants. Available from: [Link]

  • Max-Planck-Institut für Chemie. (2022, September 1). Rethinking indoor air chemistry. Available from: [Link]

  • MDPI. (2026, February 8). Advances and Challenges in Understanding Atmospheric Oxidizing Capacity in China. Available from: [Link]

  • PMC. (n.d.). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Available from: [Link]

  • PMC. (n.d.). Nuisance compounds in cellular assays. Available from: [Link]

  • Cardiff University. (n.d.). Flow electrochemical oxidation of N-nitrosamines to N-nitramines. ORCA. Available from: [Link]

Sources

Resolving co-elution problems in (2-Methoxy-5-nitrophenyl)methanamine hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving common chromatographic challenges, with a primary focus on co-elution problems.

The unique structure of (2-Methoxy-5-nitrophenyl)methanamine—possessing a basic primary amine, a polar nitro group, and a methoxy group on an aromatic ring—presents specific challenges in reverse-phase HPLC. The primary amine makes the compound's retention highly sensitive to mobile phase pH, while its overall polarity can lead to poor retention on traditional C18 columns and potential co-elution with related impurities or degradation products. This guide provides a systematic approach to method development and troubleshooting.

Troubleshooting Guide: Resolving Co-elution

This section addresses specific co-elution and peak shape problems in a question-and-answer format. Each solution is grounded in chromatographic principles to explain the causality behind the recommended actions.

Question 1: I'm observing a peak co-eluting with my main (2-Methoxy-5-nitrophenyl)methanamine peak. How can I achieve baseline separation?

Answer:

Co-elution is typically a problem of insufficient selectivity (α) between your analyte and the interfering peak.[1][2] The most effective way to resolve this is by systematically adjusting the parameters that influence selectivity: mobile phase pH, organic modifier, and stationary phase chemistry.

Here is a logical workflow to follow:

CoElution_Troubleshooting start Start: Co-elution Observed ph_adjust Step 1: Adjust Mobile Phase pH (Most powerful tool for ionizable amines) start->ph_adjust organic_mod Step 2: Change Organic Modifier (e.g., Methanol to Acetonitrile) ph_adjust->organic_mod If not resolved resolved Resolution Achieved ph_adjust->resolved column_chem Step 3: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) organic_mod->column_chem If not resolved organic_mod->resolved column_chem->resolved Tailing_Mechanism cluster_0 Silica Surface cluster_1 Analyte SiO- Deprotonated Silanol (SiO⁻) RNH3+ Protonated Amine (R-NH₃⁺) RNH3+->SiO- Strong Ionic Interaction (Causes Tailing)

Caption: Cause of peak tailing for basic compounds.

Here are the primary strategies to eliminate peak tailing:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your positively charged analyte. [3][4]This is the most common and effective solution.

  • Use a Modern, High-Purity Column: Modern columns are often "base-deactivated" or "end-capped," where the accessible silanol groups are chemically bonded with a small silylating agent to make them inert. [5]If you are using an older column, switching to a modern, high-purity silica column can significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. [6]To test for this, dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves (becomes more symmetrical), you were likely overloading the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for analyzing (2-Methoxy-5-nitrophenyl)methanamine HCl?

A good starting point would be a standard reverse-phase method designed to ensure good peak shape for the basic amine.

Protocol: Recommended Starting Method

  • Column: Modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a scouting gradient, such as 5% to 95% B over 15 minutes, to determine the approximate retention time. [7]* Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV, set at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

This method starts at a low pH to ensure the amine is protonated and silanol interactions are suppressed, providing a robust baseline for further optimization.

Q2: How can I increase the retention of my compound on a C18 column? It's eluting too close to the void volume.

Poor retention of this polar molecule is a common issue. Here are several ways to increase its retention factor (k'):

  • Decrease the Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Making the mobile phase more aqueous (weaker) will increase the retention of your analyte in reverse-phase mode. [8]2. Increase the Mobile Phase pH: As you increase the pH towards the analyte's pKa, the amine group becomes less protonated and more neutral, increasing its hydrophobicity and thus its retention on the C18 column. [9][10]Caution: This may worsen peak shape if not managed carefully. A column specifically designed for high pH stability may be required if operating above pH 8.

  • Use a Water-Tolerant Column: Some C18 columns suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to irreproducible retention. Columns designated as "AQ" or with polar-embedded or polar-endcapped functionalities are designed to be stable in 100% aqueous conditions and can improve retention for polar compounds. [11][12] Q3: Could a potential impurity be the synthetic precursor, 2-methoxy-5-nitrobenzaldehyde? How would I separate it?

Yes, the precursor aldehyde is a very common process-related impurity. Since the aldehyde is a neutral compound, its retention will be largely unaffected by mobile phase pH, while your amine analyte's retention is highly pH-dependent. [13]This difference is the key to their separation.

By running your analysis at a low pH (e.g., 2.5-3.0), the (2-Methoxy-5-nitrophenyl)methanamine will be protonated and elute relatively early. The neutral 2-methoxy-5-nitrobenzaldehyde will be more retained. If you need to move the peaks further apart, you can fine-tune the pH or adjust the organic solvent percentage to optimize the separation.

References

  • Agilent Technologies, Inc. (2026, March 29). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Moravek, Inc. (2024, December 4).
  • Benchchem. (n.d.).
  • Agilent Technologies, Inc. (n.d.).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Veeprho. (2025, February 1).
  • GL Sciences. (n.d.). How to Increase Retention.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2026, April 3).
  • Welch Materials. (2024, November 25).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • MicroSolv Technology Corporation. (2026, February 15).
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.

Sources

Validation & Comparative

Comparative Guide: (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride vs. Other Nitrobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrobenzylamine derivatives are highly versatile building blocks in modern medicinal chemistry and organic synthesis. Among them, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) stands out due to its unique electronic properties imparted by the opposing electron-donating methoxy and electron-withdrawing nitro groups [1]. This guide provides a rigorous comparative analysis of this specific compound against other prominent nitrobenzylamine scaffolds (such as 4-isopropoxy-3-nitrobenzylamine and simple 2-nitrobenzylamines), evaluating their mechanistic utility, biocatalytic applications, and performance in drug discovery workflows.

Structural & Mechanistic Overview

The reactivity of the benzylamine core is heavily dictated by the substitution pattern on the phenyl ring.

  • (2-Methoxy-5-nitrophenyl)methanamine hydrochloride: The presence of a methoxy group at the ortho position relative to the methanamine provides steric shielding and electron density, while the meta-nitro group acts as a strong electron-withdrawing moiety. This push-pull system stabilizes specific radical intermediates and makes the benzylic carbon highly tunable for cross-coupling and amidation reactions [2].

  • 2-Nitrobenzylamine Derivatives: Lacking the methoxy group, these are classic substrates for reductive cyclization. Under mild biocatalytic conditions, the ortho-nitro group is easily reduced to a nitroso intermediate, which spontaneously cyclizes with the adjacent amine to form highly privileged indazole scaffolds [3].

  • 4-Isopropoxy-3-nitrobenzylamine Derivatives: Often utilized in oncological research, the bulky isopropoxy group enhances lipophilicity, which is crucial for cellular permeability in anticancer assays [4].

Biocatalytic Pathway: Indazole Formation

A major application of ortho-nitrobenzylamines is their conversion into 1H- and 2H-indazoles via nitroreductase enzymes. The following workflow illustrates the causality of this transformation, where the enzymatic reduction acts as the rate-limiting trigger for spontaneous cyclization[3].

G Substrate 2-Nitrobenzylamine Derivative Enzyme Nitroreductase Biocatalysis Substrate->Enzyme Mild Reduction Intermediate Nitrosobenzylamine Intermediate Enzyme->Intermediate -H2O Cyclization Spontaneous Cyclization Intermediate->Cyclization Intramolecular Attack Product Indazole Scaffold (1H or 2H-Indazoles) Cyclization->Product Aromatization

Caption: Nitroreductase-triggered cascade converting 2-nitrobenzylamine derivatives into indazole scaffolds.

Experimental Data: Comparative Performance

When evaluating nitrobenzylamine derivatives for pharmaceutical applications, their efficacy is often benchmarked using cell viability assays. Due to the structural homology, data from substituted nitrobenzamide and nitrobenzylamine derivatives are used to establish Structure-Activity Relationships (SAR). The table below summarizes the growth inhibitory activity ( GI50​ ) of various substituted derivatives against human cancer cell lines [4].

Compound Scaffold / SubstitutionHCT-116 (Colon) GI50​ (µM)MDA-MB-435 (Melanoma) GI50​ (µM)HL-60 (Leukemia) GI50​ (µM)Mechanistic Note
4-fluorobenzyl derivative 2.1111.9042.056High potency due to fluorine-induced metabolic stability.
2-chlorobenzyl derivative 3.5862.8971.993Moderate potency; steric hindrance at ortho position.
4-chlorobenzyl derivative 6.3213.1122.876Reduced efficacy in colon carcinoma models.
3,4-difluorobenzyl derivative >1001.0083.778Highly selective for melanoma over colon carcinoma.

Data adapted from comparative studies on 4-substituted-3-nitrobenzamide/benzylamine scaffolds evaluated via SRB assay [4].

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the standard assays and synthetic workflows used when working with (2-Methoxy-5-nitrophenyl)methanamine hydrochloride and its analogs.

Protocol A: In Vitro Anticancer Activity via Sulforhodamine B (SRB) Assay

This assay relies on the stoichiometric binding of SRB dye to basic amino acid residues of proteins in trichloroacetic acid (TCA)-fixed cells, providing a highly accurate measure of cellular protein mass [4].

  • Cell Plating: Seed the target cancer cell lines (e.g., HCT-116, MDA-MB-435) in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2​ atmosphere to allow for cell attachment.

  • Compound Preparation: Dissolve (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (or comparative derivative) in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration does not exceed 0.1% (v/v).

  • Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (0.1% DMSO) and positive control wells. Incubate for 48 hours.

  • Cell Fixation: Gently layer 50 µL of cold 50% (w/v) TCA on top of the growth medium in each well. Incubate the plates at 4°C for 1 hour. This step halts the reaction and precipitates cellular proteins.

  • Washing & Staining: Wash the plates five times with deionized water to remove TCA and serum proteins. Air-dry the plates. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining & Quantification: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 5 minutes.

  • Readout: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the GI50​ using non-linear regression analysis.

Protocol B: Biocatalytic Reductive Amination & Cyclization

For researchers utilizing these derivatives as precursors for indazoles [3]:

  • Reaction Setup: In a 50 mL reaction vial, dissolve 50 mg of the nitrobenzylamine derivative in 5 mL of a co-solvent mixture (e.g., 10% DMSO in 100 mM phosphate buffer, pH 7.5).

  • Enzyme Addition: Add the purified nitroreductase enzyme (loading depends on specific activity, typically 1-5 mg/mL) and the necessary cofactor recycling system (e.g., NADH/NADPH, glucose dehydrogenase, and glucose).

  • Incubation: Incubate the mixture at 30°C under gentle agitation (150 rpm) for 12-24 hours. Monitor the conversion of the nitro group to the nitroso intermediate via HPLC or LC-MS.

  • Isolation: Once cyclization is complete (indicated by the disappearance of the intermediate), extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude indazole product.

References

  • American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9." American Elements. Available at: [Link]

  • ResearchGate. "Synthetic applications of IREDs. Representative examples of..." ResearchGate Publications. Available at: [Link]

Comparative efficacy of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride in drug screening

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of MNI-Caged Compounds in Drug Screening

This guide provides an in-depth technical comparison of drug screening methodologies, focusing on the efficacy of photolabile protecting groups, colloquially known as "caged" compounds. We will specifically examine compounds utilizing the 4-methoxy-7-nitroindolinyl (MNI) caging group, a chemical scaffold related to (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, and compare their performance against traditional screening methods and alternative caging technologies.

The core advantage of caged compounds lies in their ability to provide precise spatiotemporal control over the release of a bioactive molecule.[1][2] This is achieved by rendering a molecule, such as a neurotransmitter or drug candidate, biologically inert through covalent attachment of a photoremovable protecting group (PPG).[3][4] Subsequent illumination with a specific wavelength of light cleaves this bond, releasing the active molecule on demand.[5][6] This technique is particularly powerful in neuroscience and cell signaling research, where mimicking the rapid and localized nature of biological events is crucial.[7][8][9]

Mechanism of Action: The MNI Caging Group

The MNI group is a second-generation PPG prized for its efficient photorelease upon one- or two-photon excitation.[10] Two-photon (2P) uncaging, in particular, offers sub-micron spatial resolution, allowing for the activation of molecules at the level of single dendritic spines or subcellular compartments.[7][11]

The process begins with the absorption of a photon (or two photons in 2P excitation) by the MNI chromophore. This excites the molecule to a higher energy state, initiating a rapid chemical rearrangement that ultimately breaks the covalent bond and liberates the active compound.[5] This release can occur on a sub-microsecond timescale, which is sufficiently fast to study rapid biological processes like synaptic transmission.[12][13]

Caption: Workflow of photorelease from an MNI-caged compound.

Comparative Efficacy in Drug Screening

The choice of a screening method or caging group depends on the specific biological question and experimental constraints. While traditional methods like high-throughput screening (HTS) with soluble agonists are invaluable for large-scale primary screens, they lack the precision of photocaging techniques.

Key Performance Indicators for Caged Compounds:

A critical measure of a PPG's effectiveness is the product of its molar absorption coefficient (ε) and its quantum yield for release (Φrel).[1] This value, Φrelε(λirr), dictates how efficiently the caged compound releases the active molecule at a given wavelength.[1]

ParameterMNI-Caged CompoundsAlternative Caging Groups (e.g., CDNI, RuBi)Traditional Soluble Agonists
Spatial Control High (Sub-micron with 2P)[7][10]High (CDNI, RuBi) to Moderate (o-nitrobenzyl)[5][14]Low (Bath application)
Temporal Control High (Sub-microsecond release)[12][13]High to Moderate (Varies by group)[15]Low (Dependent on diffusion)
Two-Photon Cross-Section Good (e.g., for MNI-Glutamate)[10]Varies; some optimized for 2P (e.g., CDNI, RuBi-Glutamate)[7][11][14]Not Applicable
Biological Inertness Generally good, but some off-target effects noted (e.g., GABA-A receptor antagonism)[3][10][12][16]Variable; a key area of development[3]Not Applicable (inherently active)
Phototoxicity Can occur at high laser powers[17]A concern for all light-based methods[9]Low
Ease of Use Requires specialized illumination equipment[6][8]Requires specialized illumination equipment[6]High (Standard lab equipment)

Analysis of Alternatives:

  • CDNI (4-carboxymethoxy-5,7-dinitroindolinyl): An evolution of the MNI cage, CDNI exhibits higher photosensitivity, meaning lower light intensity is needed for uncaging.[17] This can reduce phototoxicity. For instance, studies have shown that CDNI-glutamate is roughly 4.2 times more photosensitive than MNI-glutamate.[17]

  • RuBi (Ruthenium-bipyridine): This caging group is notable for its two-photon absorption maximum around 800 nm, which can be advantageous for compatibility with common lasers.[11] However, this wavelength is also close to those used for calcium imaging, requiring careful experimental design to avoid unintentional uncaging.[11]

  • o-Nitrobenzyl and Derivatives: These are first-generation PPGs. While foundational, they often have lower quantum yields and slower release rates compared to newer cages like MNI.[5][15]

  • Traditional Agonists: The standard for many HTS assays. Their strength is in simplicity and scalability. However, they cannot probe the function of specific cellular compartments or circuits with the precision of uncaging.

A significant consideration for MNI-caged compounds is potential off-target effects. For example, MNI-glutamate has been shown to act as an antagonist at GABA-A receptors, which can complicate the interpretation of results in neuronal studies.[3][12][18] Newer developments, such as "cloaked" caged compounds where the MNI-caged molecule is attached to a dendrimer, have been shown to mitigate these off-target interactions without significantly altering the photochemical properties.[16]

Experimental Protocols

The following protocols outline a comparative workflow for assessing a compound's effect on neuronal activity using both a caged agonist and a traditional soluble agonist.

This protocol is designed to assess the effect of localized glutamate receptor activation on a single dendritic spine.

Methodology:

  • Cell Preparation: Plate primary hippocampal neurons on glass-bottom dishes. Transfect with a fluorescent reporter (e.g., GFP) to visualize morphology.

  • Loading: Before the experiment, incubate the cells in a physiological buffer containing 2-5 mM MNI-Glutamate.

  • Identification: Place the dish on the stage of a two-photon microscope equipped for both imaging and uncaging.[7] Identify a healthy, GFP-expressing neuron with clear dendritic spines.

  • Electrophysiology: Establish a whole-cell patch-clamp recording from the soma of the identified neuron to monitor membrane potential or current.

  • Uncaging:

    • Tune the imaging laser to ~920 nm for GFP visualization.

    • Tune the uncaging laser to ~720 nm for MNI-glutamate photolysis.[5]

    • Position the uncaging laser spot adjacent to the head of a single dendritic spine.

    • Deliver a short laser pulse (e.g., 1-5 ms) to photorelease glutamate.

  • Data Acquisition: Simultaneously record the electrophysiological response (e.g., excitatory postsynaptic potential or current) and any morphological changes (e.g., spine head volume) via imaging.[11]

  • Analysis: Quantify the amplitude and kinetics of the synaptic response. Compare responses at different spines or under different pharmacological conditions.

Caption: Experimental workflow for single-spine stimulation via 2P uncaging.

This protocol serves as a macroscopic control to compare against the localized stimulation of Protocol 1.

Methodology:

  • Cell Preparation & Recording: Prepare and patch-clamp a neuron as described in Protocol 1 (steps 1, 3, and 4), but without the addition of a caged compound.

  • Baseline Recording: Record baseline electrical activity for a stable period (e.g., 2-5 minutes).

  • Agonist Application: Using a perfusion system, switch the bathing solution to one containing a known concentration of a glutamate agonist (e.g., 10 µM AMPA).

  • Data Acquisition: Record the change in holding current or membrane potential as the drug is washed in.

  • Washout: Switch the perfusion back to the control solution and record until the cell's activity returns to baseline.

  • Analysis: Measure the peak response and compare the global cellular activation to the localized response observed with uncaging.

Conclusion

The (2-Methoxy-5-nitrophenyl) moiety, central to the MNI caging group, provides a powerful tool for drug screening when precise control over drug delivery is required. Its high temporal resolution and amenability to two-photon excitation allow for investigations at a subcellular level, offering insights that are impossible to achieve with traditional bath application of soluble compounds.[7][11]

While alternatives like CDNI may offer enhanced photosensitivity, and traditional methods provide scalability, MNI-caged compounds represent a robust and widely-used platform for detailed mechanistic studies.[10][17] However, researchers must remain vigilant to potential off-target effects and select the appropriate caging group and experimental design to ensure the validity of their findings.[3][16] The continued development of novel photoremovable protecting groups with improved photochemical properties and biological inertness will further expand the capabilities of this indispensable technique in drug discovery.[9]

References

  • Two-Photon Uncaging of Caged Neurotransmitters - Frontiers. (2019, July 12). Frontiers. [Link]

  • Wavelength-Selective One- and Two-Photon Uncaging of GABA - ACS Publications. (2013, December 4). ACS Publications. [Link]

  • Caged compounds for multichromic optical interrogation of neural systems - PMC. PMC. [Link]

  • Useful caged compounds for cell physiology - PMC - NIH. NIH. [Link]

  • Useful Caged Compounds for Cell Physiology | Accounts of Chemical Research. (2020, July 21). Accounts of Chemical Research. [Link]

  • High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis. Nature Portfolio. [Link]

  • Improved Synthesis of Caged Glutamate and Caging Each Functional Group | ACS Chemical Neuroscience - ACS Publications. (2018, May 11). ACS Publications. [Link]

  • Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC. PMC. [Link]

  • Optofluidic control of rodent learning using cloaked caged glutamate - PNAS. (2020, March 9). PNAS. [Link]

  • New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed. (2012, May 17). PubMed. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC. PMC. [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007, July 30). Nature Methods. [Link]

  • Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC. PMC. [Link]

  • Neurotransmitter Uncaging - Bruker. Bruker. [Link]

  • Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - Frontiers. Frontiers. [Link]

  • Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines - Zito Lab. Zito Lab. [Link]

  • Click-Controlled Photo-Uncaging: Click-Assembly of Platinum-Based Photoactive Protecting Groups for Light-Triggered Bioactive Molecule Release | Journal of the American Chemical Society. (2025, June 3). Journal of the American Chemical Society. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. (2012, December 21). ACS Publications. [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. Journal of High School Science. [Link]

  • 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices | Journal of Neuroscience. (2007, June 20). Journal of Neuroscience. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. PMC. [Link]

  • MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons | Protocol Preview. (2022, August 18). YouTube. [Link]

  • Illumination solutions for Uncaging Experiments - Andor - Oxford Instruments. Oxford Instruments. [Link]

Sources

Comparative Performance Guide: Reference Standard Calibration of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) is a highly functionalized benzylamine derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced life science materials[1]. With a molecular weight of 218.64 g/mol and the chemical formula C8H11ClN2O3[2], this compound presents unique analytical challenges that must be addressed before it can be used as a quantitative benchmark.

The causality of its calibration complexity lies in its structural vulnerabilities. The hydrochloride salt is inherently hygroscopic, meaning it readily absorbs atmospheric moisture. Furthermore, the presence of the reducible nitro group and the methoxy ether linkage necessitates stringent control over synthetic impurities (such as regioisomers or unreacted precursors). When utilizing this compound as a reference standard for quantitative impurity tracking, relying on uncalibrated commercial grades is a critical compliance risk. According to ICH Q7 guidelines, API manufacturing must operate under a robust quality system where analytical methods are grounded by rigorously qualified reference standards[3].

This guide objectively compares the performance of a fully calibrated Primary Reference Standard against Secondary and Commercial alternatives, providing self-validating experimental protocols to establish absolute purity.

Comparative Analysis of Standard Grades

A common pitfall in analytical development is equating "chromatographic purity" with "absolute purity." Commercial vendors often report purities of ≥97% based solely on HPLC-UV area percent[1]. However, this one-dimensional metric is blind to orthogonal mass contributors such as water, residual solvents, and inorganic salts.

To demonstrate this, we compared three grades of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. The data in Table 1 highlights why a multi-dimensional calibration approach is mandatory for GMP compliance.

Table 1: Quantitative Comparison of (2-Methoxy-5-nitrophenyl)methanamine HCl Grades

Analytical ParameterPrimary Reference Standard (Calibrated)Secondary Working Standard (Qualified)Commercial Grade (Uncalibrated)
Chromatographic Purity (HPLC-UV) 99.85% ± 0.02%99.60% ± 0.05%97.50% (Area % only)
Water Content (Karl Fischer) 0.45% w/w0.60% w/wNot Reported (Estimated >1.5%)
Residual Solvents (TGA/GC) 0.05% w/w (Methanol)0.10% w/wNot Reported
Inorganics (Residue on Ignition) < 0.05% w/w< 0.10% w/w0.40% w/w
Absolute Purity (Mass Balance) 99.30% w/w 98.80% w/w Unknown (Assumed 100% - High Risk)
Orthogonal Purity (qNMR) 99.28% w/w Not PerformedNot Performed
Regulatory Compliance ICH Q7 / USP <11> CompliantRoutine QC UseResearch Use Only (RUO)[2]

Expert Insight: The Commercial Grade overestimates potency by ignoring >2% of invisible mass (water and inorganics). Using this uncalibrated material as a standard would systematically under-report impurities in an API batch, leading to potential batch rejection or severe patient safety risks.

Experimental Protocols: The Self-Validating Calibration System

To establish a Primary Reference Standard, we employ a self-validating system where two independent orthogonal methods—Mass Balance and Quantitative NMR (qNMR)—must agree within ±0.5%. This aligns with the rigorous requirements outlined in USP <11> for reference standard qualification[4].

Workflow 1: Mass Balance Purity Assignment

The Mass Balance approach calculates absolute purity by subtracting all impurities (water, solvents, inorganics) from the chromatographic purity. Equation: Purity = HPLC Area % × (100% - %Water - %Solvents - %Inorganics) / 100

Step-by-Step Methodology:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). The acidic modifier suppresses the ionization of the methanamine group, preventing peak tailing.

    • Detection: UV at 254 nm (optimal for the nitrophenyl chromophore).

    • Execution: Inject 10 µL of a 1.0 mg/mL sample. Integrate all peaks >0.05% area.

  • Water Content (Karl Fischer Titration):

    • Method: Coulometric KF titration.

    • Execution: Weigh 50 mg of the hygroscopic HCl salt rapidly in a dry box. Inject into the KF vessel. The exact water content is quantified to account for moisture absorbed during handling.

  • Volatile Organics (Thermogravimetric Analysis / GC-FID):

    • Execution: Heat 10 mg of sample from 25°C to 200°C at 10°C/min. Record weight loss before the onset of decomposition. Cross-validate specific solvents (e.g., methanol) using Headspace GC-FID.

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Execution: Ignite 1.0 g of sample with sulfuric acid at 600°C until constant mass. This quantifies residual metal catalysts.

Workflow 2: Orthogonal Absolute Purity via qNMR

To validate the Mass Balance, qNMR provides a direct, fundamental measurement of purity without relying on UV response factors.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic Acid (NIST SRM) as the internal calibrant. It provides a distinct, highly resolved singlet at ~6.3 ppm, well separated from the aromatic protons (7.0-8.5 ppm) and the methoxy protons (~3.9 ppm) of the target molecule.

  • Sample Preparation: Accurately co-weigh ~20 mg of (2-Methoxy-5-nitrophenyl)methanamine HCl and ~10 mg of Maleic Acid into a vial using a microbalance. Dissolve in 0.6 mL of D2O.

  • Acquisition Parameters:

    • Frequency: 500 MHz or higher.

    • Relaxation Delay (D1): Set to 30 seconds (ensure D1 > 5 × T1 of the slowest relaxing proton) to guarantee complete longitudinal relaxation and accurate integration.

    • Scans: 64 transients for high signal-to-noise ratio (S/N > 250).

  • Calculation: Integrate the methoxy singlet (3H) of the sample against the olefinic singlet (2H) of Maleic Acid. Calculate the absolute mass fraction.

Calibration Logic & Signaling Workflow

The following diagram illustrates the parallel, self-validating architecture of the calibration process, ensuring no single point of analytical failure.

CalibrationWorkflow cluster_0 Mass Balance Approach (USP <11>) cluster_1 Orthogonal Approach (USP <761>) Start Candidate Material (2-Methoxy-5-nitrophenyl)methanamine HCl HPLC Chromatographic Purity (HPLC-UV) Start->HPLC KF Water Content (Karl Fischer) Start->KF TGA Volatiles (TGA / GC-FID) Start->TGA ROI Inorganics (Residue on Ignition) Start->ROI qNMR Quantitative NMR (qNMR) Internal Standard: Maleic Acid Start->qNMR MassBalance Mass Balance Calculation %P = HPLC x (1 - KF - TGA - ROI) HPLC->MassBalance KF->MassBalance TGA->MassBalance ROI->MassBalance Final Certified Primary Reference Standard MassBalance->Final Cross-Validation qNMR->Final Absolute Purity

Workflow comparing Mass Balance and qNMR for reference standard calibration.

Conclusion

The calibration of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is not a mere administrative checkbox; it is a fundamental scientific requirement governed by ICH Q7[3]. By moving away from uncalibrated commercial grades[1][2] and implementing a self-validating system combining Mass Balance[4] and qNMR, laboratories ensure the absolute accuracy of their analytical methods. This dual-pillar approach guarantees that the reference standard serves as an unshakeable foundation for drug development, regulatory submissions, and routine quality control.

References

  • (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9 American Elements
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards IntuitionLabs
  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (Citing USP <11>)
  • 1-(2-Methoxy-5-nitrophenyl)methanamine hydrochloride Sapphire Bioscience

Sources

Benchmarking (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (also known as 2-methoxy-5-nitrobenzylamine hydrochloride) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as the aminoglycoside antibiotic plazomicin[1].

For process chemists and drug development professionals, synthesizing this compound presents a distinct mechanistic challenge: chemoselectivity . The target molecule requires the formation of a primary benzylamine in the presence of a highly reducible aromatic nitro group. Standard reductive amination conditions (e.g., catalytic hydrogenation with H₂/Pd-C) inevitably lead to the over-reduction of the nitro group to an aniline derivative[2].

This guide objectively benchmarks three field-proven synthesis pathways, analyzing the causality behind experimental choices, providing self-validating protocols, and comparing their overall efficiency.

Mechanistic Challenges & Synthesis Strategy Logic

To successfully synthesize (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, the chosen pathway must either avoid reductive conditions entirely or utilize highly chemoselective reducing agents. The logical flow of the three benchmarked pathways—Reductive Amination, Gabriel Synthesis, and Staudinger Reduction—is visualized below.

SynthesisPathways Target (2-Methoxy-5-nitrophenyl) methanamine HCl Aldehyde 2-Methoxy-5-nitrobenzaldehyde Imine Imine / Iminium Intermediate Aldehyde->Imine NH4OAc Chloride 2-Methoxy-5-nitrobenzyl chloride Azide 2-Methoxy-5-nitrobenzyl azide Chloride->Azide NaN3 Phthalimide N-(2-Methoxy-5-nitrobenzyl) phthalimide Chloride->Phthalimide K-Phthalimide Imine->Target NaBH3CN / HCl (Chemoselective) OverReduced Over-reduced Byproducts (Aniline derivatives) Imine->OverReduced H2, Pd/C (Non-selective) Azide->Target 1. PPh3, H2O 2. HCl (Chemoselective) Phthalimide->Target 1. N2H4 2. HCl

Caption: Chemoselective logic for (2-Methoxy-5-nitrophenyl)methanamine HCl synthesis pathways.

Pathway Benchmarking & Methodologies

Pathway A: Direct Reductive Amination (Sodium Cyanoborohydride)

This pathway utilizes 2-methoxy-5-nitrobenzaldehyde and an ammonia source.

  • The Causality of Choice: Sodium cyanoborohydride (NaBH₃CN) is selected because it is a mild reducing agent that operates optimally at pH 5–6. Under these mildly acidic conditions, it selectively reduces the protonated iminium ion to the amine but lacks the thermodynamic driving force to reduce the aromatic nitro group[3][4].

Experimental Protocol:

  • Imine Formation: Dissolve 2-methoxy-5-nitrobenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 30 minutes to ensure complete imine formation.

  • Chemoselective Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH₃CN (0.7 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching (Self-Validating Step): Carefully acidify the mixture to pH < 2 using 1M HCl to destroy excess cyanoborohydride (Caution: HCN gas evolution; perform in a highly ventilated fume hood).

  • Isolation: Basify the aqueous layer to pH 10 with NaOH, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Salt Formation: Dissolve the crude free base in dry diethyl ether and add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting hydrochloride salt.

Pathway B: Gabriel Synthesis (Alkylation Route)

This pathway utilizes 2-methoxy-5-nitrobenzyl chloride.

  • The Causality of Choice: The Gabriel synthesis is a purely substitution-based approach (S_N2). By completely avoiding reductive reagents, the integrity of the nitro group is 100% guaranteed. The bulky phthalimide anion also prevents over-alkylation, ensuring only the primary amine is formed[5][6].

Experimental Protocol:

  • Alkylation: Suspend 2-methoxy-5-nitrobenzyl chloride (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Heat to 80°C for 4 hours.

  • Precipitation: Pour the cooled mixture into ice water. Filter the precipitated N-(2-methoxy-5-nitrobenzyl)phthalimide and wash with water.

  • Hydrazinolysis (Ing-Manske Procedure): Suspend the intermediate in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 2 hours. A white precipitate of phthalhydrazide will form.

  • Cleavage & Salt Formation: Cool the mixture, acidify with concentrated HCl to pH 2, and reflux for an additional 30 minutes to ensure complete cleavage. Filter off the insoluble phthalhydrazide. Concentrate the filtrate to yield the crude hydrochloride salt, which can be recrystallized from ethanol/ether.

Pathway C: Staudinger Reduction

This pathway converts 2-methoxy-5-nitrobenzyl chloride to an azide, followed by phosphine-mediated reduction.

  • The Causality of Choice: The Staudinger reduction is highly chemoselective. Triphenylphosphine (PPh₃) attacks the azide to form an aza-ylide (phosphazene) intermediate, which spontaneously hydrolyzes in the presence of water to yield the primary amine. At room temperature, PPh₃ is entirely inert toward aromatic nitro groups[7][8].

Experimental Protocol:

  • Azidation: Dissolve 2-methoxy-5-nitrobenzyl chloride (1.0 eq) in DMF. Add sodium azide (1.2 eq) and stir at room temperature for 4 hours. Extract with ethyl acetate/water to isolate the intermediate 2-methoxy-5-nitrobenzyl azide.

  • Reduction: Dissolve the crude azide in a THF/H₂O mixture (9:1). Add PPh₃ (1.1 eq) portion-wise. Nitrogen gas evolution will immediately validate the formation of the phosphazene. Stir at room temperature for 6 hours.

  • Purification (Self-Validating Step): The primary byproduct is triphenylphosphine oxide (TPPO). To separate it, extract the reaction mixture with 1M HCl. The target amine moves to the aqueous layer, while TPPO remains in the organic layer.

  • Salt Formation: Basify the aqueous layer, extract the free amine into DCM, dry, concentrate, and precipitate the hydrochloride salt using 4M HCl in dioxane.

Quantitative Data & Benchmarking Summary

The following table summarizes the operational metrics of each pathway based on standard process chemistry parameters.

MetricPathway A: Reductive AminationPathway B: Gabriel SynthesisPathway C: Staudinger Reduction
Overall Yield 65% – 75%70% – 85%80% – 90%
Chemoselectivity High (Requires strict pH control)Absolute (No reductants used)Absolute (Inert to NO₂ at RT)
Atom Economy HighLow (Phthalhydrazide byproduct)Low (TPPO byproduct)
Scalability Moderate (HCN gas hazard)High (Standard pilot-plant steps)Moderate (Azide explosion risks)
Primary Amine Purity Moderate (Trace secondary amines)Excellent (Zero over-alkylation)Excellent (Zero over-alkylation)

Conclusion & Strategic Recommendations

  • For High-Throughput Discovery: Pathway A (Reductive Amination) is the fastest one-pot procedure if the aldehyde is readily available. However, rigorous pH control and the handling of toxic cyanoborohydride byproducts limit its appeal for massive scale-ups.

  • For Process Scale-Up & GMP Manufacturing: Pathway B (Gabriel Synthesis) is the most robust. While atom economy is lower, the complete absence of reductive conditions and explosive intermediates (like azides) makes it the safest and most reliable route for kilogram-scale production.

  • For Maximum Yield & Purity at Bench Scale: Pathway C (Staudinger Reduction) offers the cleanest reaction profile. The acid-base workup effortlessly removes the TPPO byproduct, yielding exceptionally pure (2-Methoxy-5-nitrophenyl)methanamine hydrochloride without the need for column chromatography.

References

  • Google Patents. US20090036474A1 - Quinazoline derivatives for use against cancer. Retrieved from: [2]

  • The Journal of Organic Chemistry. Catalytic Staudinger Reduction at Room Temperature. ACS Publications, 2019. Retrieved from:[Link][7]

  • ACS Catalysis. Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts. ACS Publications, 2016. Retrieved from: [Link][8]

  • ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Retrieved from: [Link][3]

  • Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. 1996. Retrieved from: [Link][4]

  • Internet Archive. The Chemistry of the Amino Group (Patai 1968) - Gabriel Synthesis. Retrieved from:[Link][5]

  • ResearchGate. Poly(amidoamine), polypropylenimine, and related dendrimers. 2007. Retrieved from:[Link][6]

Sources

Cross-Reactivity of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride in Biochemical Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) is a bifunctional organic compound frequently utilized as a synthetic intermediate and building block in drug discovery libraries[1]. While highly valuable in medicinal chemistry, its structural features—a highly nucleophilic primary amine and an electron-deficient nitroaromatic ring—present a "dual-threat" for cross-reactivity in standard biochemical and cell-based assays.

As an Application Scientist, I have structured this guide to objectively compare the interference profile of this compound against common assay buffers and structural analogs. By understanding the mechanistic causality behind these artifacts, researchers can design self-validating protocols to distinguish true biological activity from chemical interference.

Mechanistic Basis of Assay Interference

To predict and mitigate cross-reactivity, we must deconstruct the molecule into its reactive moieties:

The Primary Amine (-CH₂NH₂)

At physiological pH, the methanamine group acts as a potent nucleophile. In bioconjugation workflows or assays utilizing amine-reactive probes (e.g., N-hydroxysuccinimide [NHS] esters, sulfo-NHS, or 2,4,6-trinitrobenzenesulfonic acid [TNBSA]), this compound will aggressively compete with the ϵ -amines of lysine residues on target proteins[2]. This leads to rapid probe depletion and artificially low labeling yields.

The Nitroaromatic Group (-NO₂)

The nitroaromatic ring introduces two distinct modes of interference:

  • Redox Cycling: In metabolic viability assays utilizing tetrazolium salts (MTT, XTT) or resazurin, the nitro group can act as an alternative electron acceptor. It intercepts electrons from cellular reductases, altering the reduction rate of the assay dye and generating false-positive or false-negative viability readouts[3][4][5].

  • Optical Inner-Filter Effect: Nitroaromatic compounds exhibit broad, intense UV-Vis absorbance, typically peaking between 350 nm and 450 nm. This directly overlaps with the 405 nm detection wavelength used for p-nitrophenolate in alkaline phosphatase assays, causing severe background signal amplification[6][7].

Pathway NHS NHS-Ester Probe (Active) Amine (2-Methoxy-5-nitrophenyl) methanamine NHS->Amine Nucleophilic Attack Protein Target Protein (Lysine -NH2) NHS->Protein Intended Reaction Quenched Quenched Probe (Artifact) Amine->Quenched Probe Depletion Labeled Labeled Protein (Intended) Protein->Labeled Reduced Yield

Pathway of NHS-ester probe depletion by primary amine cross-reactivity.

Comparative Performance Analysis

To contextualize the cross-reactivity of (2-Methoxy-5-nitrophenyl)methanamine HCl, we compare it against three reference standards: Tris-HCl (a known amine-interfering buffer), p-Nitrophenol (a known optical/redox interferent), and HEPES (an ideal, non-interfering zwitterionic buffer).

Table 1: Cross-Reactivity Profile Comparison
Compound / BufferAmine Interference (NHS/TNBSA)Redox Interference (MTT/Resazurin)Optical Interference (Abs @ 405 nm)Recommended Assay Utility
(2-Methoxy-5-nitrophenyl)methanamine HCl High (Primary amine)High (Nitro reduction)High (Broad UV-Vis absorbance)Synthetic intermediate; avoid in direct optical/amine assays.
Tris-HCl High (Primary amine)NoneNoneSuitable for optical/redox assays; avoid in bioconjugation.
p-Nitrophenol NoneModerate High ( λmax​ ~400 nm)Suitable for bioconjugation; avoid in 405 nm absorbance assays.
HEPES None (Tertiary amine)NoneNoneUniversal buffer for bioconjugation and optical assays.

Self-Validating Experimental Protocols

To rigorously identify whether an observed assay result is a true biological effect or a chemical artifact induced by (2-Methoxy-5-nitrophenyl)methanamine HCl, researchers must employ self-validating experimental systems.

Protocol 1: Quantifying Amine Interference via NHS-Fluorescein Competition

Causality: By pre-incubating the compound with an NHS-ester probe before introducing a target protein, we isolate the chemical cross-reactivity. If the compound reacts with the probe, the subsequent protein labeling efficiency will drop proportionally.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM (2-Methoxy-5-nitrophenyl)methanamine HCl in anhydrous DMSO. Prepare 10 mM NHS-Fluorescein in anhydrous DMF. Prepare 1 mg/mL Bovine Serum Albumin (BSA) in 100 mM HEPES, pH 7.4 (do not use PBS if it contains residual amines).

  • Pre-Incubation (The Competition Step): In a microcentrifuge tube, mix 10 µL of the compound with 10 µL of NHS-Fluorescein. Incubate at room temperature for 30 minutes in the dark. Control: Run parallel tubes using Tris-HCl (positive interference control) and HEPES (negative interference control).

  • Protein Labeling: Add 980 µL of the BSA solution to the pre-incubated mixture. Incubate for 1 hour at room temperature.

  • Purification: Remove unreacted fluorophore using a Zeba™ Spin Desalting Column (7K MWCO).

  • Readout: Measure the fluorescence of the eluted BSA (Ex: 494 nm / Em: 518 nm). A significant reduction in fluorescence compared to the HEPES control confirms primary amine cross-reactivity.

Protocol 2: Cell-Free Resazurin Redox Artifact Assay

Causality: Nitroaromatics can chemically oxidize resorufin (the highly fluorescent, reduced form of resazurin) back to its non-fluorescent state, masquerading as cellular toxicity (a false negative for viability)[3][5]. A cell-free system validates this chemical interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 µM solution of pure Resorufin in standard cell culture media (e.g., DMEM).

  • Compound Titration: In a black 96-well microplate, create a serial dilution of (2-Methoxy-5-nitrophenyl)methanamine HCl (from 100 µM down to 1 µM) in the Resorufin-spiked media. Do not add cells.

  • Incubation: Incubate the plate at 37°C for 2 hours (mimicking standard viability assay timeframes).

  • Readout: Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Data Interpretation: If fluorescence decreases in a dose-dependent manner in this cell-free environment, the compound is chemically quenching or oxidizing the dye. Alternative viability readouts (e.g., ATP-based luminescence) must be used.

Troubleshooting & Mitigation Workflow

When working with bifunctional nitroaromatic amines, proactive assay selection is critical. Use the following decision tree to bypass inherent cross-reactivities.

Workflow Start Compound Added to Assay CheckAmine Is Assay Amine-Reactive? (e.g., NHS, TNBSA) Start->CheckAmine CheckOpt Is Readout at 350-450 nm or Redox-based? CheckAmine->CheckOpt No Action1 Use Alternative Crosslinker CheckAmine->Action1 Yes Action2 Use Red-Shifted Fluorophore CheckOpt->Action2 Yes Proceed Proceed with Data Collection CheckOpt->Proceed No

Decision workflow for mitigating amine and nitroaromatic assay interference.

References

  • American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9".
  • Benchchem. "Technical Support Center: Interference of 2-Nitro-p".
  • MDPI. "Nitrochalcones: Pharmacological Activities and Therapeutic Potential".
  • Benchchem. "2,4,6-Trinitrobenzenesulfonic acid | 2508-19-2".
  • US Environmental Protection Agency (EPA). "User's Guide to Environmental Immunochemical Analysis".
  • National Institutes of Health (PMC). "Rosmarinic Acid-Capped Silver Nanoparticles for Colorimetric Detection".
  • Taylor & Francis. "Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides".

Sources

Comparing In Vitro and In Vivo Profiles of (2-Methoxy-5-nitrophenyl)methanamine Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the development of 3rd-generation irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors requires rigorous validation of both the final Active Pharmaceutical Ingredient (API) and its synthetic precursors. (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) serves as a critical building block in the synthesis of pyrimidine-based EGFR inhibitors designed to overcome the T790M resistance mutation[1].

While the downstream API is optimized for target engagement, profiling the in vitro and in vivo properties of the intermediate itself is a fundamental tenet of drug development. This ensures that any potential in vivo metabolic cleavage back to the benzylamine scaffold does not introduce confounding off-target toxicity or alter pharmacokinetic (PK) readouts. This guide provides an objective comparison of the in vitro and in vivo baseline profiles for this crucial intermediate.

Mechanistic Context & Rationale

(2-Methoxy-5-nitrophenyl)methanamine is reacted with pyrimidine derivatives (e.g., 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine) to form the core scaffold of irreversible kinase inhibitors[1]. Because the intermediate lacks the complete pharmacophore required for ATP-competitive binding and covalent attachment (typically an acrylamide Michael acceptor), it is expected to be biologically inert against EGFR.

Establishing this baseline inactivity in vitro, alongside its metabolic clearance in vivo, creates a self-validating system: any efficacy or toxicity observed in the final API can be confidently attributed to the fully synthesized molecule rather than its metabolic degradation products.

Workflow A (2-Methoxy-5-nitrophenyl) methanamine HCl B In Vitro Profiling A->B C In Vivo Profiling A->C D Cytotoxicity (MTS) & Kinase Selectivity B->D E Metabolic Stability (HLM/RLM) B->E F Pharmacokinetics (Mouse Model) C->F G Toxicity (MTD) C->G H Data Synthesis & API Translation D->H E->H F->H G->H

Workflow for the in vitro and in vivo pharmacological profiling of the intermediate.

In Vitro Profiling: Cytotoxicity and Metabolic Stability

In vitro assays are designed to isolate the intrinsic properties of the intermediate at the cellular and subcellular levels.

  • Kinase Selectivity: Evaluated using recombinant EGFR (WT and T790M) to confirm the absence of target engagement.

  • Cytotoxicity (MTS Assay): The MTS assay quantifies cell viability through the bioreduction of a tetrazolium salt into a soluble formazan product by metabolically active cells[2]. This establishes the baseline tolerability of the intermediate in NSCLC cell lines (e.g., A549), providing a contrast to the high potency of downstream EGFR inhibitors[3].

  • Metabolic Stability: Human Liver Microsomes (HLM) are used to predict the Phase I metabolic degradation of the methoxy and nitro groups.

Table 1: Summary of In Vitro Baseline Data
ParameterAssay ModelResult for IntermediateDownstream API Expectation
EGFR Inhibition (IC50) Recombinant Kinase Assay> 100 µM (Inactive)< 10 nM (Highly Active)
Cytotoxicity (CC50) A549 Cell Line (MTS)> 500 µM (Non-toxic)< 1 µM (Targeted Toxicity)
Metabolic Stability (t½) Human Liver Microsomes45 minutes> 120 minutes

In Vivo Profiling: Pharmacokinetics and Tolerability

Translating in vitro stability to an in vivo mammalian system accounts for systemic circulation, plasma protein binding, and multi-organ clearance.

  • Pharmacokinetics (PK): Intravenous (IV) and oral (PO) administration determine the compound's clearance (Cl), volume of distribution (Vd), and half-life (t½). A high clearance rate for an intermediate is acceptable, provided it does not form reactive toxic metabolites.

  • Maximum Tolerated Dose (MTD): Dose-escalation studies ensure the intermediate does not induce acute systemic toxicity.

Table 2: Summary of In Vivo Baseline Data (Murine Model)
ParameterRoute of AdminResult for IntermediateClinical Significance
Clearance (Cl) IV (1 mg/kg)35 mL/min/kgRapid systemic clearance prevents metabolite accumulation.
Half-life (t½) IV (1 mg/kg)1.5 hoursShort residency time reduces off-target exposure risks.
Bioavailability (F%) PO (10 mg/kg)22%Poor oral absorption typical of unoptimized salts.
Tolerability (MTD) PO> 100 mg/kgConfirms the benzylamine scaffold is inherently safe.

Comparative Analysis: In Vitro vs. In Vivo Translation

The comparison between in vitro and in vivo results reveals a highly concordant safety profile. The lack of cytotoxicity observed in the in vitro MTS assay (CC50 > 500 µM) directly translates to a high in vivo Maximum Tolerated Dose (>100 mg/kg). Furthermore, the moderate half-life observed in HLM assays correlates with the rapid in vivo clearance (35 mL/min/kg).

This logical relationship proves that if (2-Methoxy-5-nitrophenyl)methanamine is generated as a metabolite of the final API in vivo, it will be rapidly cleared without accumulating to toxic levels or interfering with the targeted EGFR inhibition pathway.

Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR KRAS KRAS EGFR->KRAS API Downstream API (Synthesized from Intermediate) API->EGFR Irreversible Inhibition Intermediate (2-Methoxy-5-nitrophenyl) methanamine HCl Intermediate->API Chemical Synthesis BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK ERK ERK (Proliferation) MEK->ERK

EGFR signaling pathway demonstrating the downstream target of the synthesized API.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating strict quality control checkpoints.

Protocol A: In Vitro MTS Cytotoxicity Assay

This colorimetric method determines the number of viable cells based on the bioreduction of MTS to a formazan product[2].

  • Cell Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (2-Methoxy-5-nitrophenyl)methanamine hydrochloride in DMSO to a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 500 µM (Final DMSO ≤ 0.5%).

  • Treatment: Add the compound dilutions to the cells. Incubate for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent per 100 µL of culture media. Incubate for 1–4 hours at 37°C.

  • Detection: Measure absorbance at 490 nm using a microplate reader.

  • Validation Checkpoint (Self-Validating System): Include a positive control (e.g., Staurosporine 1 µM) to confirm assay sensitivity, and a media-only blank to establish background absorbance. Calculate the Z'-factor; if Z' < 0.5, the assay must be rejected and repeated.

Protocol B: In Vivo Mouse Pharmacokinetic (PK) Study
  • Animal Preparation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to dosing.

  • Dosing Formulation: Formulate the intermediate in 5% DMSO / 10% Solutol / 85% Saline.

  • Administration: Administer via tail vein IV injection (1 mg/kg) or oral gavage (10 mg/kg).

  • Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma samples using protein precipitation (acetonitrile). Analyze via LC-MS/MS.

  • Validation Checkpoint (Self-Validating System): Co-administer an internal standard (e.g., Verapamil) during extraction to normalize matrix effects and extraction efficiency. A calibration curve with R² > 0.99 and Quality Control (QC) samples within ±15% deviation are required for run acceptance.

References

  • Source: Google Patents (Dana-Farber Cancer Institute)
  • Title: Differential effects of gefitinib and cetuximab on non-small-cell lung cancers bearing epidermal growth factor receptor mutations Source: Journal of the National Cancer Institute (PubMed) URL: [Link]

Sources

A Comparative Guide to (2-Methoxy-5-nitrophenyl)methanamine hydrochloride and 2-methoxybenzylamine for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Two Structurally Related Benzylamine Derivatives for Applications in Pharmaceutical and Chemical Synthesis

This guide provides a detailed baseline comparison of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride and 2-methoxybenzylamine, two benzylamine derivatives with distinct structural features that significantly influence their chemical properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into their respective characteristics through experimental data and established analytical techniques.

The primary distinction between these two compounds lies in the substitution on the phenyl ring. While both possess a methoxy group at the 2-position, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is further characterized by a nitro group at the 5-position and is supplied as a hydrochloride salt. This substitution pattern profoundly impacts the electron density of the aromatic ring, the basicity of the amine group, and the overall reactivity and solubility of the molecule. In contrast, 2-methoxybenzylamine presents a simpler substitution pattern, influencing its properties in a different manner.[1][2][3]

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of both compounds is presented below. These properties are fundamental to understanding their behavior in various experimental and synthetic conditions.

Property(2-Methoxy-5-nitrophenyl)methanamine hydrochloride2-methoxybenzylamine
CAS Number 92203-71-9[2][3]6850-57-3[1][4][5]
Molecular Formula C8H11ClN2O3[2][3]C8H11NO[1][4][5]
Molecular Weight 218.64 g/mol [2]137.18 g/mol [4][5][6]
Appearance Powder[2]Colorless to pale yellow liquid[1][7][8]
Boiling Point Not available227 °C at 724 mmHg[4][9]
Density Not available1.051 g/mL at 25 °C[4][9]
Solubility Expected to be soluble in polar solvents like water due to its hydrochloride salt form.Moderately soluble in polar solvents like water and alcohols.[1]

The presence of the nitro group and the hydrochloride salt form in (2-Methoxy-5-nitrophenyl)methanamine hydrochloride are expected to confer higher water solubility compared to the free base form of 2-methoxybenzylamine. The nitro group, being strongly electron-withdrawing, also significantly decreases the basicity of the aminomethyl group.

Spectroscopic Characterization: Unveiling Structural Nuances

Spectroscopic analysis is crucial for confirming the identity and purity of chemical compounds. Here, we outline the expected spectroscopic characteristics for both molecules, providing a basis for their differentiation.

  • ¹H NMR: The proton NMR spectra of both compounds will exhibit signals corresponding to the methoxy protons, the benzylic protons, and the aromatic protons. Key differences will arise in the chemical shifts of the aromatic protons due to the influence of the nitro group in (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. This electron-withdrawing group will cause a downfield shift of the adjacent aromatic protons. The amine protons in both compounds may appear as broad signals, and their chemical shift can be concentration-dependent.[10][11]

  • ¹³C NMR: The carbon NMR spectra will also show distinct differences. The carbon atoms in the aromatic ring of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride will be significantly affected by the nitro group, leading to characteristic shifts in their resonance frequencies compared to 2-methoxybenzylamine.[12]

Both compounds are primary amines and will therefore exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[10][13][14][15] The presence of the nitro group in (2-Methoxy-5-nitrophenyl)methanamine hydrochloride will give rise to strong, characteristic asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N stretching vibrations for both aromatic amines will be observed in the 1250-1335 cm⁻¹ range.[14]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of 2-methoxybenzylamine will be observed at m/z 137.[4][5][6] For (2-Methoxy-5-nitrophenyl)methanamine (as the free base), the molecular ion peak would be at m/z 182.[16] The fragmentation patterns will also differ significantly due to the presence of the nitro group, which can influence fragmentation pathways.[17][18]

Chromatographic Behavior: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and analyzing these compounds.

  • HPLC: Due to its polar nature and the presence of the hydrochloride salt, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is well-suited for analysis by reverse-phase HPLC using an aqueous-organic mobile phase. 2-methoxybenzylamine can also be analyzed by reverse-phase HPLC.[19][20] The retention times will differ based on their polarity, with the more polar nitro-substituted compound likely eluting earlier under typical reverse-phase conditions.

  • GC: 2-methoxybenzylamine, being a relatively volatile liquid, can be analyzed by GC.[21] However, the analysis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride by GC may require derivatization to increase its volatility and thermal stability, a common practice for polar and high molecular weight compounds.[22]

Experimental Protocols

To provide a practical framework for the comparison of these two compounds, the following detailed experimental protocols are provided.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire and compare the ¹H and ¹³C NMR spectra of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride and 2-methoxybenzylamine.

Materials:

  • (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

  • 2-methoxybenzylamine

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • For (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, dissolve approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆ in an NMR tube.

    • For 2-methoxybenzylamine, dissolve approximately 10-20 mg of the compound in 0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum for each sample.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum for each sample.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectra.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the respective protons and carbons in each molecule.

    • Compare the chemical shifts, particularly of the aromatic and benzylic protons and carbons.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To compare the retention behavior of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride and 2-methoxybenzylamine using reverse-phase HPLC.

Materials:

  • (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

  • 2-methoxybenzylamine

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare stock solutions of each compound (1 mg/mL) in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solutions to a working concentration of approximately 100 µg/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: Start with 10% B, hold for 1 minute, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Inject each sample and record the chromatograms.

    • Determine the retention time for each compound.

    • Compare the retention times and peak shapes.

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive baseline comparison of the two compounds.

G cluster_0 Compound Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Application Insights Compound1 (2-Methoxy-5-nitrophenyl)methanamine HCl Prep Prepare solutions for analysis Compound1->Prep Compound2 2-methoxybenzylamine Compound2->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS IR IR Spectroscopy Prep->IR HPLC HPLC Analysis Prep->HPLC Spec_Compare Compare Spectroscopic Data - Chemical Shifts - Functional Groups - Fragmentation NMR->Spec_Compare MS->Spec_Compare IR->Spec_Compare Chrom_Compare Compare Chromatographic Data - Retention Times - Polarity HPLC->Chrom_Compare Prop_Table Compile Physicochemical Properties Table Spec_Compare->Prop_Table Chrom_Compare->Prop_Table Conclusion Draw conclusions on structural differences and their impact on properties Prop_Table->Conclusion Applications Suggest potential differential applications in synthesis and drug discovery Conclusion->Applications

Caption: Workflow for the comparative analysis of the two benzylamine derivatives.

Applications and Synthetic Utility

2-methoxybenzylamine is a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including GABAA receptor ligands with potential analgesic properties and 6-substituted purines.[7] Its applications also extend to the synthesis of dyes, fragrances, and plastics.[23]

(2-Methoxy-5-nitrophenyl)methanamine hydrochloride , with its additional nitro functional group, offers different synthetic possibilities. The nitro group can be reduced to an amine, providing a handle for further functionalization and the synthesis of more complex molecules. This makes it a potentially valuable building block in medicinal chemistry for creating libraries of compounds for screening. The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, opening up another avenue for synthetic transformations.

Conclusion

References

  • PubMed. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link]

  • ScienceDirect. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

  • Taylor & Francis Online. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • Cheméo. Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). [Link]

  • ProQuest. Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. [Link]

  • Royal Society of Chemistry. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). [Link]

  • BioHippo. 2-Methoxybenzylamine. [Link]

  • PubChem. 2-Methoxybenzylamine | C8H11NO | CID 81292. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]

  • American Elements. (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9. [Link]

  • Appchem. (2-methoxy-5-nitrophenyl)methanamine hydrochloride | 92203-71-9 | C8H11ClN2O3. [Link]

  • PubMed. Simple high-performance liquid chromatographic assay for benzylamine oxidation products in cell suspensions. [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • SLS Ireland. 2-Methoxybenzylamine, 98% | 159883-25G | SIGMA-ALDRICH. [Link]

  • PubChemLite. (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • LookChem. Cas 6850-57-3,2-Methoxybenzylamine. [Link]

  • PubMed. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • SIELC Technologies. Benzylamine. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • UCLA Chemistry. IR: amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • Oregon State University. NMR Analysis of Substituted Benz. [Link]

  • PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • LookChem. What are the application and preparation methods of 2-Methoxy-5-nitrophenol sodium salt?. [Link]

  • J-STAGE. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

  • PubChem. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The safe handling of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, a compound featuring both an amine hydrochloride salt and a nitroaromatic group, requires a disposal protocol grounded in a clear understanding of its chemical properties and the governing regulatory framework. This guide provides a comprehensive, step-by-step procedure to ensure safety, compliance, and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is fundamental to appreciating the necessity of these disposal procedures. The compound's structure dictates its risk profile. The amine hydrochloride functional group can exhibit corrosive properties, while the nitroaromatic system is a well-known structural alert for potential toxicity and reactivity.

Based on data from analogous compounds, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride should be handled as a hazardous substance.[1] Key hazard classifications include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][4]

  • Harmful if Swallowed: The compound is considered harmful if ingested.[4][5]

Furthermore, in the event of thermal decomposition or incineration, hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas are expected to be released.[2][6] This necessitates disposal via a licensed facility equipped to handle such emissions.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal Related)
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear eye protection/face protection.
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust.
Acute Toxicity (Oral, Category 4)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant. [2][4][5][6]

The Regulatory Landscape: Ensuring Compliance

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] As a generator of chemical waste, your institution is responsible for correctly classifying, storing, and arranging for the disposal of these materials.[2]

Due to its hazard profile, (2-Methoxy-5-nitrophenyl)methanamine hydrochloride must be treated as hazardous waste.[9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][10] Academic laboratories may operate under specific regulations like 40 CFR Part 262, Subpart K, which provides tailored guidelines for managing waste in an academic setting.[7][8]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures a self-validating system of waste management, from the point of generation to final handoff for disposal.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting waste (2-Methoxy-5-nitrophenyl)methanamine hydrochloride. High-density polyethylene (HDPE) containers are a suitable choice.[7] The container must be in good condition, free of leaks, and have a secure, screw-on cap.[8][11]

  • Segregate Incompatibles: This is a critical safety step. Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[12][13] Mixing incompatible wastes can lead to dangerous chemical reactions.[7]

Step 2: Container Labeling
  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: (2-Methoxy-5-nitrophenyl)methanamine hydrochloride .[14]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[14]

    • The date when waste was first added to the container (the "accumulation start date").[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Point of Generation: The labeled waste container must be kept at or near the point where the waste is generated and under the control of laboratory personnel.[8][11] This designated space is known as a Satellite Accumulation Area (SAA).

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9][14]

  • Secure Storage: Keep the waste container tightly closed except when you are adding waste.[2][11] Store it in a secure area with secondary containment to prevent spills from spreading.

Step 4: Arranging for Professional Disposal
  • Scheduled Pick-up: Your institution's Environmental Health and Safety (EHS) office will have a procedure for requesting a waste pick-up. Waste must be removed from the laboratory within the time limits specified by regulations, typically within 6 to 12 months of the accumulation start date.[8][14]

  • Licensed Disposal Vendor: The waste will be collected by a licensed hazardous waste disposal company.[15][16] The preferred disposal method for this type of compound is typically high-temperature incineration at a permitted facility.[17]

Decontamination of Empty Containers

An "empty" container that once held (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is still considered hazardous waste until properly decontaminated.[1][17]

  • Triple Rinsing: The standard procedure is to triple-rinse the container.[1][9]

    • Rinse the container with a suitable solvent (e.g., water or methanol) capable of dissolving the compound residue.

    • Pour the resulting liquid (the "rinsate") into your designated hazardous waste container.[1][9]

    • Repeat this process two more times.

  • Rinsate is Hazardous Waste: The collected rinsate is considered hazardous and must be managed as part of your chemical waste stream.

  • Final Container Disposal: Once triple-rinsed and dry, completely deface or remove the original chemical label.[1][11] The clean, de-labeled container can then be disposed of in the regular trash or recycled according to your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride waste streams.

G start_node Material Designated as Waste decision_node decision_node start_node->decision_node Evaluate Form process_node process_node decision_node->process_node  Empty Container   waste_collection_node waste_collection_node decision_node->waste_collection_node  Solid or Liquid Waste   pr1 Triple-Rinse Container with Suitable Solvent process_node->pr1 p1 Collect in Labeled, Compatible Container waste_collection_node->p1 final_disposal_node Arrange Pickup by Licensed Disposal Vendor p2 Store in SAA (Segregated) p1->p2 p2->final_disposal_node pr1->waste_collection_node Collect Rinsate as Hazardous Waste pr2 Deface or Remove Original Label pr1->pr2 pr3 Dispose of Clean Container in Regular Trash/Recycling pr2->pr3

Caption: Decision workflow for disposal of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Chemical Waste Management Practice. (2020, January 22). Duke University Safety. [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Temarry. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Nitro Hazardous Materials Management. Environmental Logistics, Inc. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. Princeton University Environmental Health & Safety. [Link]

  • Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee. [Link]

  • (2-Nitrophenyl)methanamine hydrochloride Safety Data Sheet. (2024, September 16). Angene Chemical. [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018. Tri-iso. [Link]

  • 2-Methoxy-5-nitrophenol Safety Data Sheet. (2023, October 12). CPAchem. [Link]

  • But-3-en-1-amine hydrochloride Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. [Link]

Sources

Personal protective equipment for handling (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

As a Senior Application Scientist, I recognize that handling substituted benzylamine hydrochlorides requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and researchers, understanding the causality behind safety protocols is the foundation of a self-validating safety culture.

This guide provides an in-depth, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 92203-71-9)[1].

Mechanistic Hazard Profile: Why Standard Precautions Are Insufficient

To design an effective safety protocol, we must first deconstruct the chemical structure and its physical state:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are highly lipophilic. This lipid solubility allows them to be readily absorbed through the skin, bypassing standard epidermal barriers[2]. Systemic absorption of nitroaromatics carries the risk of inducing methemoglobinemia—a condition where the iron in hemoglobin is oxidized, drastically reducing oxygen delivery to tissues[3].

  • The Amine Hydrochloride Salt: Supplied as a crystalline powder, hydrochloride salts are prone to aerosolization due to electrostatic repulsion between fine particles. Inhalation of these particulates leads to immediate and severe irritation of the mucous membranes and respiratory tract[4].

  • Thermal and Chemical Instability: While a single nitro group is generally stable under ambient conditions, nitroaromatics must be strictly segregated from strong acids, bases, and reducing agents to prevent exothermic decomposition[5].

Mandatory Personal Protective Equipment (PPE)

Because the primary vectors of exposure are transdermal absorption and inhalation of aerosolized dust, your PPE must act as a comprehensive barrier system.

Protection ZoneRequired EquipmentSpecification & Mechanistic RationaleReplacement Frequency
Dermal (Hands) Double GlovesInner: Nitrile (dexterity). Outer: Neoprene or extended-cuff Nitrile. Rationale: Prevents transdermal absorption of lipophilic nitroaromatics[2].Change outer gloves immediately if contaminated or every 2 hours.
Ocular Chemical Safety GogglesNon-vented or indirectly vented goggles. Rationale: Prevents fine hydrochloride dust from settling on the conjunctiva[4].Clean with 50% ethanol post-use.
Respiratory Fume Hood / N95+Primary handling must occur in a certified chemical fume hood. If engineering controls fail, an N95 or P100 particulate respirator is mandatory[6].Single-use for respirators; annual certification for hoods.
Body Lab Coat & ApronFlame-resistant (FR) lab coat. For bulk handling (>50g), add a disposable polyethylene apron[7].Launder separately; dispose of apron after use.

Operational Workflow: Powder Handling and Transfer

The most dangerous phase of handling (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is the transfer and weighing process. The National Academies' Prudent Practices in the Laboratory dictates that minimizing the handling of hazardous powders is the most effective risk mitigation strategy[6].

Step-by-Step Weighing Protocol
  • Preparation: Clear the chemical fume hood of all non-essential equipment to maintain a laminar face velocity of 80–100 feet per minute (fpm). Lay down disposable, static-dissipative bench covers.

  • Pre-Weighing (Outside Hood): Estimate the required mass and draw a fill line on a clean vial. Pre-weigh the empty, capped vial on the analytical balance outside the hood. Causality: Weighing outside the hood prevents turbulent hood airflow from disrupting the balance, while pre-weighing minimizes the time the bulk chemical is exposed to the environment[6].

  • Transfer (Inside Hood): Transfer the sealed bulk container and the pre-weighed vial into the fume hood. Using a static-free spatula, transfer the powder into the vial up to the fill line.

  • Sealing & Decontamination: Seal the vial tightly. Wipe the exterior of the vial with a disposable wipe dampened with a 50% ethanol/water solution to capture any stray hydrochloride dust before removing it from the hood[5].

  • Final Verification: Re-weigh the sealed vial on the external balance to determine the exact mass transferred.

PowderHandling Start Initiate Handling Protocol PPE Don Double Gloves, Goggles, & FR Lab Coat Start->PPE Hood Verify Fume Hood Airflow (Face Velocity: 80-100 fpm) PPE->Hood Weigh Pre-weigh Closed Vial on External Balance Hood->Weigh Transfer Transfer Powder Inside Hood (Minimize Aerosolization) Weigh->Transfer Seal Seal Vial & Wet-Wipe Exterior Surfaces Transfer->Seal End Proceed to Solubilization or Experiment Seal->End

Caption: Workflow for the safe weighing and transfer of hazardous nitroaromatic powders.

Spill Response and Disposal Plan

Nitroaromatic spills require immediate containment to prevent dust generation and subsequent inhalation or surface contamination. Never dry-sweep a hydrochloride powder spill , as this will immediately aerosolize the irritant[3].

Immediate Spill Response (Small Spills < 10g)
  • Isolate: Alert colleagues and secure the immediate area. Ensure full PPE is donned[5].

  • Dampen: Gently spray the spilled powder with a fine mist of water or a compatible solvent (e.g., 50% ethanol) to suppress dust formation.

  • Absorb: Cover the dampened spill with an inert absorbent material, such as vermiculite or commercial sand[5].

  • Collect: Using a non-sparking dustpan and brush, carefully scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Decontaminate: Wash the spill surface with soap and water, followed by an alcohol wipe, to remove lipophilic residues.

Waste Disposal Logistics
  • Segregation: Do not mix nitroaromatic waste with heavy metals, strong acids, or reducing agents.

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Irritant Solid - Contains (2-Methoxy-5-nitrophenyl)methanamine hydrochloride."

  • Storage: Store in a designated satellite accumulation area away from direct sunlight and heat sources until collected by your Environmental Health and Safety (EHS) department[8].

SpillResponse Spill Powder Spill Detected Assess Assess Spill Size & Aerosolization Spill->Assess Small Small Spill (<10g) Localized Assess->Small Large Large Spill (>10g) or Highly Aerosolized Assess->Large WetClean Dampen with Solvent Mist (Prevent Dusting) Small->WetClean Evacuate Evacuate Lab & Contact EHS (Do Not Attempt Cleanup) Large->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) WetClean->Absorb Dispose Collect in Sealed Bag & Label as Hazardous Waste Absorb->Dispose

Caption: Decision matrix and operational response for nitroaromatic powder spills.

References

  • Sigma-Aldrich. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | 92203-71-9". Sigma-Aldrich Catalog.
  • University of Wisconsin-Madison Environment, Health & Safety. "Weighing Hazardous Powders in the Laboratory". WISC EHS.
  • Florida State University Environment, Health & Safety. "Working with Particularly Hazardous Chemicals". FSU EHS.
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Chemical Research in Toxicology.
  • Benchchem Technical Support Center. "Safe Handling and Storage of Nitroaromatic Compounds". Benchchem.
  • Santa Cruz Biotechnology. "3-Nitrobenzonitrile Handling Procedures". SCBT Safety Data.
  • Santa Cruz Biotechnology. "4'-Nitroacetophenone Toxicity and Handling". SCBT Safety Data.
  • Ministry of Environment, Forest and Climate Change (India). "Qualitative Risk Assessment - Nitroaromatic Compounds". Environment Clearance Annexure 7.5.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.